SB 203580 sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-46-5 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of SB 203580 Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 is a potent and selective pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli. Its sulfone metabolite, SB 203580 sulfone, is an active analog that also demonstrates significant biological activity. This technical guide provides a comprehensive overview of the mechanism of action of SB 203580 and its sulfone, with a focus on their molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate these functions.
Primary Mechanism of Action: p38 MAPK Inhibition
The principal mechanism of action for both SB 203580 and its sulfone analog is the inhibition of p38 MAPK. Specifically, SB 203580 is a selective inhibitor of the p38α and p38β isoforms.[1] The inhibition is achieved through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] It is important to note that SB 203580 inhibits the catalytic activity of p38 MAPK, but it does not block the activation of p38 itself by upstream kinases like MKK3 and MKK6.
The inhibition of p38 MAPK by SB 203580 and its sulfone leads to the suppression of a cascade of downstream signaling events. Key substrates of p38 that are affected include MAPK-activated protein kinase 2 (MAPKAPK-2) and the transcription factors ATF-2, Max, and MEF2.[3] The inhibition of MAPKAPK-2 activation, in turn, prevents the phosphorylation of heat shock protein 27 (HSP27).[4] This blockade of the p38 signaling pathway is central to the anti-inflammatory and other cellular effects of these compounds.
This compound has been shown to inhibit cytokine-suppressive anti-inflammatory drug (CSAID) binding protein (CSBP)-mediated stress response signaling with high potency.[5]
Off-Target and Other Cellular Effects
Beyond its primary activity on p38 MAPK, SB 203580 exhibits several off-target effects, particularly at higher concentrations. Understanding these secondary mechanisms is crucial for the interpretation of experimental results.
Inhibition of Protein Kinase B (Akt)
SB 203580 has been observed to inhibit the phosphorylation and activation of protein kinase B (Akt), a critical component of the PI3K signaling pathway involved in cell survival and proliferation.[2]
Activation of Raf-1
At concentrations higher than those required for p38 inhibition (typically >20 µM), SB 203580 can paradoxically induce the activation of the serine/threonine kinase Raf-1.[2][6] This activation appears to be independent of Ras and uncoupled from the downstream MEK/ERK signaling pathway.[6]
Inhibition of BRAF V600E
In the context of melanoma, pyridinyl imidazole compounds including SB 203580 have been identified as inhibitors of the constitutively active BRAF V600E mutant kinase, leading to the disruption of the BRAF V600E-driven ERK MAPK pathway.[7]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for SB 203580 and this compound against various targets.
Table 1: Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 | Reference(s) |
| IL-1 Production | Monocytes | 0.2 µM | [5] |
| CSBP-mediated stress response signaling | Competitive binding | 0.03 µM | [5] |
| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [2] |
Table 2: Inhibitory Activity of SB 203580
| Target | Isoform/Cell Line | IC50 | Reference(s) |
| p38 MAPK (SAPK2a) | 50 nM | [8] | |
| p38β2 MAPK (SAPK2b) | 500 nM | [8] | |
| p38 MAPK | THP-1 cells | 0.3-0.5 µM | [9] |
| Reactivating Kinase (RK) | In vitro | 0.6 µM | [4] |
| PKB Phosphorylation | 3-5 µM | [9] | |
| PDK1 | 3-10 µM | [9] | |
| SAPK/JNK | 3-10 µM | [9] | |
| IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | 3-5 µM | [9] |
| p70S6 Kinase | >10 µM | [9] |
Signaling Pathway Diagrams
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative production of IL-1 beta and IL-1 alpha by LPS-stimulated human monocytes: ELISAs measurement revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raf 1 assay [biochem2.umin.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to SB 203580 and its Sulfone Metabolite in the Context of the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyridinyl imidazole compound SB 203580 and its sulfone metabolite, focusing on their interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details their mechanism of action, summarizes available quantitative data, provides experimental protocols for their characterization, and visualizes key pathways and workflows.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.
The canonical p38 MAPK pathway is initiated by the activation of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP2Ks, specifically MKK3 and MKK6. These dual-specificity kinases then phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 MAPK can then phosphorylate a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, leading to a cellular response. Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).
SB 203580: A Selective p38 MAPK Inhibitor
SB 203580 is a widely used, potent, and selective, cell-permeable inhibitor of p38 MAPK. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[1] Notably, SB 203580 inhibits the catalytic activity of p38 MAPK but does not block the phosphorylation of p38 itself by upstream MKKs.[2]
SB 203580 Sulfone: An Analog of SB 203580
This compound is an analog and a metabolite of SB 203580. It has also been shown to inhibit cellular processes mediated by the p38 MAPK pathway. For instance, it inhibits the production of Interleukin-1 (IL-1) in monocytes and competitively binds to CSAID (Cytokine Suppressive Anti-Inflammatory Drug) binding proteins, inhibiting stress response signaling.[3]
Quantitative Data and Selectivity Profile
Table 1: Inhibitory Activity of SB 203580
| Target | IC50 | Assay Type | Reference |
| p38α (SAPK2a) | 50 nM | Biochemical Kinase Assay | [4][5] |
| p38β2 (SAPK2b) | 500 nM | Biochemical Kinase Assay | [4][5] |
| LCK | >10 µM | Biochemical Kinase Assay | [4][5] |
| GSK-3β | >10 µM | Biochemical Kinase Assay | [4][5] |
| PKBα | >10 µM | Biochemical Kinase Assay | [4][5] |
| IL-2 induced T-cell proliferation | 3-5 µM | Cell-based Assay | [6][7] |
| p38 MAPK in THP-1 cells | 0.3-0.5 µM | Cell-based Assay | [6] |
| MAPKAPK2 stimulation | ~0.07 µM | Cell-based Assay | [6][8] |
| Total SAPK/JNK activity | 3-10 µM | Cell-based Assay | [6][8] |
| c-Raf | 2 µM | In vitro Kinase Assay | [9] |
Table 2: Inhibitory Activity of this compound
| Effect | IC50 | Assay Type | Reference |
| IL-1 production in monocytes | 0.2 µM | Cell-based Assay | [3] |
| Stress response signaling (CSBP binding) | 0.03 µM | Cell-based Assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro kinase assays and cell-based Western blotting to assess the inhibitory effects of compounds on the p38 MAPK pathway.
In Vitro p38 MAPK Kinase Assay
This assay measures the direct inhibition of p38 MAPK enzymatic activity.
Materials:
-
Recombinant active p38α MAPK
-
Biotinylated p38 MAPK substrate peptide (e.g., derived from MEF2A)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
SB 203580 or this compound
-
Streptavidin-coated plates
-
Phospho-specific antibody against the substrate peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Protocol:
-
Prepare serial dilutions of the inhibitor (SB 203580 or this compound) in kinase assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add 20 µL of recombinant p38α MAPK to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a mixture containing the biotinylated substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 50 mM EDTA.
-
Transfer 50 µL of the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with wash buffer (e.g., TBS-T).
-
Add 50 µL of the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of p38 MAPK Pathway Activation in Cells
This protocol assesses the effect of inhibitors on the phosphorylation of downstream targets of p38 MAPK in a cellular context.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus (e.g., Anisomycin, LPS, TNF-α)
-
SB 203580 or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-MAPKAPK2, anti-MAPKAPK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of SB 203580 or this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the point of inhibition by SB 203580 and its sulfone analog.
Experimental Workflow for Inhibitor Screening
Caption: A general experimental workflow for the screening and characterization of p38 MAPK inhibitors.
Logical Relationship of Inhibition
Caption: The competitive inhibition mechanism of SB 203580 and its sulfone at the ATP-binding site of p38 MAPK.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellgs.com [cellgs.com]
- 8. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
SB 203580 Sulfone: A Technical Guide to its Role in Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a chemical analog of SB 203580, a widely studied and potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade plays a critical role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound and its function in cytokine inhibition, drawing on the extensive research conducted on its parent compound, SB 203580, to elucidate its mechanism of action and potential applications.
Core Mechanism of Action: p38 MAPK Inhibition
The primary mechanism by which SB 203580 and its sulfone analog inhibit cytokine production is through the competitive inhibition of the p38 MAPK enzyme. Specifically, these compounds are ATP-competitive inhibitors that bind to the ATP pocket of p38α and p38β isoforms, preventing the phosphorylation of downstream targets. This blockade of p38 MAPK activity disrupts the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.
The p38 MAPK pathway is a central regulator of the synthesis of numerous cytokines implicated in inflammatory responses, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). By inhibiting p38 MAPK, SB 203580 and its sulfone analog can effectively suppress the production of these key inflammatory mediators.
Quantitative Data on Inhibitory Activity
While extensive research has been conducted on SB 203580, specific quantitative data for this compound is more limited. The available data for this compound is presented below, alongside comparative data for SB 203580 to provide a broader context of its potential potency.
| Compound | Target | Assay System | IC50 |
| This compound | IL-1 production | Monocytes | 0.2 µM[1][2] |
| This compound | CSBP-mediated stress response signaling | 0.03 µM[1][2] | |
| SB 203580 | p38α (SAPK2a) | In vitro kinase assay | 50 nM[3][4][5] |
| SB 203580 | p38β2 (SAPK2b) | In vitro kinase assay | 500 nM[3][4][5] |
| SB 203580 | p38 MAPK activity | THP-1 cells | 0.3-0.5 µM[6] |
| SB 203580 | Reactivating Kinase (RK) | In vitro | 0.6 µM[7] |
| SB 203580 | IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, BAF F7 B cells | 3-5 µM[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the inhibitory effects of compounds like this compound on cytokine production. These should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Kinase Assay for p38 MAPK Inhibition
Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
MAPKAP-K2 (MK2) or ATF2 as a substrate
-
ATP (γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant p38 MAPK enzyme, and the substrate (MK2 or ATF2).
-
Initiate the kinase reaction by adding ATP (containing a tracer of γ-³²P-ATP if using radioactive detection).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. For non-radioactive methods, use a commercial kit (e.g., ADP-Glo™) to measure kinase activity.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Assay for Cytokine Inhibition in Monocytes/Macrophages
Objective: To measure the effect of this compound on the production of inflammatory cytokines in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1, RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IL-1β, TNF-α, IL-6)
-
Cell lysis buffer for Western blotting or RNA extraction
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-total-p38)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for a specified time (e.g., 4-24 hours, depending on the cytokine being measured).
-
Collect the cell culture supernatant for cytokine measurement by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of p38 MAPK phosphorylation or to extract RNA for qPCR analysis of cytokine gene expression.
-
Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
Analyze the dose-dependent inhibition of cytokine production by this compound and calculate IC50 values.
Conclusion
This compound, as an analog of the well-characterized p38 MAPK inhibitor SB 203580, holds significant potential as a tool for studying and potentially treating inflammatory conditions. Its demonstrated ability to inhibit IL-1 production in monocytes at a sub-micromolar concentration highlights its potency. While more research is needed to fully characterize its inhibitory profile against a broader range of cytokines and its selectivity compared to its parent compound, the existing data strongly suggest that its mechanism of action is centered on the inhibition of the p38 MAPK signaling pathway. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of cytokine-mediated inflammation.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB 203580 and its Sulfone Analog in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pyridinyl imidazole compound SB 203580 and its sulfone analog, key pharmacological tools in the study of inflammatory processes. By selectively targeting the p38 mitogen-activated protein kinase (MAPK) pathway, these small molecules have been instrumental in elucidating the signaling cascades that drive the production of pro-inflammatory cytokines and other mediators. This document details their mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to p38 MAPK Inhibition in Inflammation
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of p38 MAPK leads to a cascade of downstream events, culminating in the increased expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK have become invaluable tools for dissecting these pathways and represent a promising therapeutic strategy for a range of inflammatory diseases.
SB 203580 is a potent, selective, and cell-permeable inhibitor of p38α (SAPK2a) and p38β2 (SAPK2b) isoforms.[2][3] It exerts its effect by competitively binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. Its analog, SB 203580 sulfone, has also been shown to inhibit inflammatory signaling, notably IL-1 production in monocytes.[4]
Mechanism of Action and Signaling Pathway
SB 203580 and its sulfone analog intervene at a crucial juncture in the inflammatory signaling cascade. The p38 MAPK pathway is typically activated by upstream kinases (MKK3/6) in response to stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines. Activated p38 then phosphorylates a range of downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK2). This, in turn, leads to the stabilization of mRNAs encoding inflammatory proteins, such as TNF-α and IL-6, promoting their translation.
By inhibiting p38 MAPK, SB 203580 and its analog block these downstream events, leading to a reduction in the production of inflammatory mediators.
Quantitative Data and Efficacy
The inhibitory potency of SB 203580 and its sulfone analog has been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Compound | Target | Assay System | IC50 | Reference |
| SB 203580 | p38α (SAPK2a) | In vitro kinase assay | 50 nM | [2][3] |
| p38β2 (SAPK2b) | In vitro kinase assay | 500 nM | [2][3] | |
| IL-2 induced T-cell proliferation | Primary human T-cells | 3-5 µM | [5] | |
| p38-MAPK stimulation of MAPKAPK2 | In vitro kinase assay | ~0.07 µM | [5] | |
| LPS-induced cytokine synthesis | THP-1 cells | 0.3-0.5 µM | [5] | |
| This compound | IL-1 production | Monocytes | 0.2 µM | [4] |
| CSBP-mediated stress response | - | 0.03 µM | [4] |
Table 1: In Vitro Inhibitory Activity of SB 203580 and this compound
| Compound | Model | Effect | Reference |
| SB 203580 | LPS-induced inflammation in ewes | Reduced IL-1β and IL-6 synthesis in the hypothalamus. | [6] |
| Experimentally induced arthritis in rats and mice | Inhibited circulating concentrations of IL-6 and TNF-α. | [6] | |
| Endotoxin-induced shock in mice | Reduced mortality. | [6] |
Table 2: In Vivo Anti-inflammatory Effects of SB 203580
Experimental Protocols
Detailed methodologies are crucial for the successful application of these inhibitors in research. Below are outlines for key experiments.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory effect of compounds like SB 203580.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of SB 203580, this compound, or a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: Measure the extent of substrate phosphorylation. This can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporated into the substrate via autoradiography or by using phospho-specific antibodies in a Western blot.
Cellular Assay for Cytokine Production in Monocytes/Macrophages
This protocol assesses the effect of p38 MAPK inhibitors on the production of inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Culture human monocytic cell lines (e.g., THP-1) or primary monocytes in appropriate medium.
-
Pre-treatment: Pre-incubate the cells with various concentrations of SB 203580, this compound, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of 10-100 ng/mL.
-
Incubation: Incubate the stimulated cells for a period of 4-24 hours to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to determine if a compound inhibits the activation of p38 MAPK itself or acts on its downstream targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the cellular assay for cytokine production. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Downstream Effects and Gene Expression
Inhibition of p38 MAPK by SB 203580 has been shown to affect the expression of a wide array of genes involved in the inflammatory response. In fibroblast-like synoviocytes, approximately one-third of TNF-α-induced genes are regulated by the p38 MAPK pathway. These downstream targets include:
-
Pro-inflammatory Cytokines and Chemokines: Interleukins (e.g., IL-6) and chemokines.
-
Proteases: Matrix metallopeptidases (MMPs).
-
Metabolism-related Genes: Cyclooxygenases (e.g., COX-2).
-
Signal Transduction Molecules and Transcription Factors.
Conclusion
SB 203580 has been a cornerstone in inflammation research, providing a means to specifically probe the function of the p38 MAPK pathway. Its well-characterized inhibitory profile against p38α and p38β has enabled significant advances in our understanding of how inflammatory signals are transduced. The available data on its sulfone analog suggests a similar, potent anti-inflammatory activity, particularly in the inhibition of IL-1 production. For researchers and drug development professionals, these compounds remain critical tools for investigating the molecular underpinnings of inflammation and for the validation of p38 MAPK as a therapeutic target. Careful consideration of the specific experimental context and the use of appropriate controls are paramount for the robust interpretation of data generated with these inhibitors.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
SB 203580 Sulfone: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical probes is paramount. This guide provides an in-depth look at SB 203580 sulfone, an analog of the widely used p38 MAPK inhibitor, SB 203580. This document will serve as a technical resource, detailing its known activities, relevant experimental protocols, and its place within the broader context of cellular signaling research.
Introduction
This compound is a chemical compound closely related to SB 203580, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the study of various diseases. While SB 203580 has been extensively characterized as an active inhibitor of p38α and p38β isoforms, this compound is often utilized in research as a negative control. Its structural similarity to SB 203580, coupled with its significantly reduced or absent inhibitory activity on p38 MAPK, makes it an ideal tool to delineate p38 MAPK-dependent effects from off-target activities of the parent compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₆FN₃O₂S |
| Molecular Weight | 393.43 g/mol |
| CAS Number | 152121-46-5 |
Biological Activity and Quantitative Data
While not a potent p38 MAPK inhibitor, this compound has been shown to exhibit some biological activity. It is crucial to consider these activities when designing experiments.
| Target/Assay | IC₅₀ Value | Notes |
| IL-1 Production (in monocytes) | 0.2 µM[1] | Inhibition of interleukin-1 production. |
| CSBP-mediated Stress Response Signaling | 0.03 µM[1] | Competitive binding to Cytokine-Suppressive Anti-Inflammatory Drug (CSAID) binding proteins. |
Note: The inhibitory concentrations for these activities are important to consider, as they may overlap with concentrations used in cellular assays.
Comparative Data: SB 203580
For context, the inhibitory activities of the parent compound, SB 203580, are provided below. The stark difference in p38 MAPK inhibition highlights the utility of this compound as a negative control.
| Target | IC₅₀ Value |
| p38α (SAPK2a) | 50 nM |
| p38β (SAPK2b) | 500 nM |
| LCK | >10 µM |
| GSK-3β | >10 µM |
| PKBα | >10 µM |
SB 203580 displays 100-500-fold selectivity for p38α/β over other kinases like LCK, GSK-3β, and PKBα.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving this compound and its parent compound.
Protocol 1: Inhibition of IL-1β Production in Monocytes
This protocol is designed to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-1β in a human monocytic cell line, such as THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-1β production.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Protocol 2: Competitive Binding Assay for CSBP
This assay determines the ability of this compound to compete with a known ligand for binding to CSAID binding proteins (CSBPs), which are often p38 MAP kinases.
Materials:
-
Recombinant human p38α (CSBP)
-
Radiolabeled ligand for p38 MAPK (e.g., [³H]-SB 203580)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a microcentrifuge tube, combine the recombinant p38α enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the assay buffer.
-
Include a control with no competitor and a control with a known potent inhibitor (e.g., SB 203580) for maximum displacement.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade activated by various cellular stressors and inflammatory cytokines.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow: Validating a p38 MAPK Inhibitor
This workflow illustrates the logical steps to confirm the activity and specificity of a putative p38 MAPK inhibitor using this compound as a negative control.
Caption: Workflow for p38 MAPK inhibitor validation.
Conclusion
This compound serves as an indispensable chemical probe for researchers investigating the p38 MAPK signaling pathway. Its structural similarity to the potent inhibitor SB 203580, combined with its lack of significant p38 MAPK inhibitory activity, makes it an excellent negative control. By using SB 203580 and its sulfone analog in parallel, researchers can more confidently attribute observed cellular effects to the specific inhibition of the p38 MAPK pathway, thereby avoiding misinterpretation of data due to potential off-target effects. This guide provides the necessary technical information and experimental frameworks to effectively utilize this compound in a research setting.
References
Investigating Cellular Pathways with SB 203580 Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a pyridinyl imidazole compound and a close structural analog of the well-characterized p38 MAPK inhibitor, SB 203580. While structurally similar, this compound serves a distinct role in cellular pathway investigations. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in research, with a focus on its use as a tool to probe inflammatory signaling. This document will detail its biochemical activities, provide experimental protocols, and present signaling pathways to facilitate its effective use in a laboratory setting.
Mechanism of Action and Cellular Effects
This compound's primary recognized activity is the inhibition of interleukin-1 (IL-1) production in monocytes.[1][2] Unlike its parent compound, SB 203580, which is a potent, ATP-competitive inhibitor of p38α and p38β MAP kinases, this compound is often utilized as a negative control in p38 MAPK studies, suggesting it lacks significant direct inhibitory activity against p38 MAPK.[3]
The mechanism by which this compound inhibits IL-1 production is linked to its ability to bind to Cytokine Suppressive Anti-Inflammatory Drug (CSAID) binding proteins (CSBP).[1][2] This interaction is believed to interfere with the signaling cascade that leads to the synthesis and release of IL-1, a key mediator of inflammation.
Quantitative Data
The following tables summarize the known quantitative data for this compound and its parent compound, SB 203580, for comparative purposes.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | IC50 |
| IL-1 Production | Human Monocytes | 0.2 µM |
| CSBP Binding | Stress Response Signaling | 0.03 µM |
| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM |
Table 2: Inhibitory Activity of SB 203580 (Parent Compound)
| Target | IC50 |
| p38α (SAPK2a) | 50 nM |
| p38β2 (SAPK2b) | 500 nM |
| LCK | >10 µM |
| GSK-3β | >10 µM |
| PKBα | >10 µM |
| MAPKAP Kinase-2 | ~0.07 µM |
| JNK | 3-10 µM |
Signaling Pathways
The signaling pathways affected by this compound and its parent compound are distinct. SB 203580 directly inhibits the p38 MAPK cascade, while this compound's effects are primarily on the IL-1 production pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
Inhibition of IL-1β Production in Monocytes
Objective: To quantify the inhibitory effect of this compound on the production of IL-1β in cultured human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound (dissolved in DMSO).
-
SB 203580 (as a positive control for p38 MAPK-dependent effects, dissolved in DMSO).
-
Vehicle control (DMSO).
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM), SB 203580 (as a control), or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-1β production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the IC50 value for this compound.
Western Blot Analysis of p38 MAPK Activation
Objective: To determine if this compound affects the phosphorylation of p38 MAPK, confirming its lack of direct inhibitory activity on the kinase itself.
Materials:
-
Cells responsive to a p38 MAPK activator (e.g., HeLa or NIH/3T3 cells).
-
Appropriate cell culture medium and supplements.
-
p38 MAPK activator (e.g., Anisomycin or Sorbitol).
-
This compound.
-
SB 203580 (as a positive control for inhibition of downstream signaling).
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound, SB 203580, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
Conclusion
This compound is a valuable research tool for investigating inflammatory pathways, specifically those involving the production of IL-1. Its distinction from SB 203580 as a non-inhibitor of p38 MAPK makes it an excellent negative control for studies involving its parent compound and allows for the specific interrogation of IL-1-mediated cellular events. By utilizing the information and protocols provided in this guide, researchers can effectively employ this compound to dissect the complex signaling networks that govern inflammation and cellular stress responses.
References
In-Depth Technical Guide: SB 203580 Sulfone for Studying Stress Response Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 203580 sulfone, a notable analog of the widely studied p38 MAP kinase inhibitor SB 203580, serves as a valuable tool for investigating cellular stress response signaling pathways. As a cell-permeable and ATP-competitive inhibitor, it demonstrates potent inhibition of p38 MAP kinase, a key regulator of inflammatory cytokine production and cellular responses to environmental stressors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its application in stress response research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that govern a multitude of cellular processes, including proliferation, differentiation, apoptosis, and the response to stress. Among these, the p38 MAPK pathway is a central hub for integrating signals from various environmental and cellular stressors, such as inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases and other pathologies, making it a significant target for therapeutic intervention and a key area of scientific investigation.
This compound is a sulfonyl analog of the pyridinylimidazole compound SB 203580. Like its parent compound, this compound functions as a potent and selective inhibitor of p38 MAPK. Its mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and effectively blocking the propagation of the stress-induced signal. This inhibitory action makes this compound a powerful pharmacological tool for dissecting the intricate roles of the p38 MAPK pathway in cellular stress responses.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effects by targeting the p38 MAP kinase. The p38 MAPK signaling cascade is typically initiated by upstream kinases, MKK3 and MKK6, which are themselves activated by a variety of stress-induced stimuli. Upon activation, p38 MAPK phosphorylates a range of downstream effectors, including transcription factors and other kinases, leading to a coordinated cellular response.
By competitively inhibiting ATP binding to p38 MAPK, this compound effectively curtails this signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators of the inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 | Reference |
| p38 Kinase | Biochemical assay | 30 nM | [1] |
| IL-1 Production | Human monocytes | 200 nM | [1] |
| Stress Response Signaling | Cellular assay | 30 nM | [2] |
| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study stress response signaling.
General Guidelines for Handling and Storage
-
Solubility: this compound is soluble in DMSO.
-
Storage: Store the solid compound at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro p38 MAP Kinase Activity Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on p38 MAPK activity in a biochemical assay.
Materials:
-
Recombinant active p38 MAPK
-
MAPKAP Kinase-2 (MAPKAPK-2) as a substrate
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant active p38 MAPK, and MAPKAPK-2.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Inhibition of Cytokine Production in Monocytes
This protocol describes a cell-based assay to measure the effect of this compound on the production of IL-1β in human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
This compound
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Human IL-1β ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the monocytic cell line.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for the inhibition of IL-1β production.
Western Blot Analysis of p38 MAPK Pathway Activation
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Stress-inducing agent (e.g., anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-HSP27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Induce cellular stress using the chosen agent for the appropriate duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target protein.
Conclusion
This compound is a potent and valuable research tool for the elucidation of stress response signaling pathways mediated by p38 MAP kinase. Its well-defined inhibitory activity and cell permeability make it suitable for a range of in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use by researchers in the fields of cell biology, immunology, and drug discovery. Careful consideration of its selectivity profile and appropriate experimental design will enable scientists to further unravel the complex roles of p38 MAPK in health and disease.
References
Technical Guide: Preliminary Studies on SB 203580 and its Sulfone Analog
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary research surrounding the p38 MAP kinase inhibitor, SB 203580, and its analog, SB 203580 sulfone. Due to the limited availability of specific data on this compound, this document focuses on the extensive studies of the parent compound, SB 203580, to provide a foundational understanding of its mechanism of action, experimental protocols, and effects on signaling pathways. The available quantitative data for this compound is presented separately.
Core Compound Profiles
SB 203580 is a pyridinyl imidazole compound that acts as a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by binding competitively to the ATP pocket of the p38 kinase, thereby inhibiting its catalytic activity.[1] this compound is an analog of SB 203580.[2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics from preliminary studies.
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell Type/System | IC50 Value | Reference |
|---|---|---|---|
| IL-1 Production | Monocytes | 0.2 µM | [2] |
| CSBP-mediated Stress Response | In vitro | 0.03 µM |[2] |
Table 2: Inhibitory Activity of SB 203580
| Target/Process | Cell Type/System | IC50 Value | Reference |
|---|---|---|---|
| p38α (SAPK2a) | In vitro | 50 nM | |
| p38β2 (SAPK2b) | In vitro | 500 nM | |
| Reactivating Kinase (RK) | In vitro | 0.6 µM | [3] |
| p38-MAPK stimulation of MAPKAPK2 | In vitro | ~70 nM | [4][5] |
| LPS-induced Cytokine Synthesis | THP-1 cells | 50 - 100 nM | [5] |
| IL-2-induced T Cell Proliferation | Primary Human T cells | 3 - 5 µM | [5] |
| Phosphoinositide-dependent protein kinase (PDK1) | In vitro | 3 - 10 µM | [5] |
| Protein Kinase B (PKB/Akt) Phosphorylation | T cells | - |
| Total SAPK/JNK Activity | In vitro | 3 - 10 µM |[4][5] |
Table 3: Recommended Experimental Concentrations for SB 203580
| Application | Concentration | Notes | Reference |
|---|---|---|---|
| General Cell Culture Assays | 1 - 10 µM | Standard range for inhibiting p38 in vitro. | |
| High Concentration Effects | > 20 µM | Can induce activation of Raf-1 kinase. |
| Pre-treatment of Cultured Cells | 10 µM | 1-2 hours prior to stimulation. |[1] |
Signaling Pathways and Mechanisms of Action
SB 203580 primarily targets the p38 MAPK pathway, which is a critical signaling cascade involved in cellular responses to stress, inflammation, and cytokines.[1][6]
Caption: Inhibition of the p38 MAPK signaling pathway by SB 203580.
While selective, SB 203580 can exhibit off-target effects, particularly at different concentrations. It has been shown to inhibit Protein Kinase B (PKB/Akt) phosphorylation and, at high concentrations, can paradoxically activate Raf-1.
Caption: Primary and notable off-target activities of SB 203580.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental results. The following are generalized protocols based on cited literature.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of SB 203580 powder in 1.32 ml of DMSO.[1]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.[1]
-
Cell Treatment: For cell-based assays, dilute the stock solution in a culture medium to the desired final concentration (typically 1-10 µM).
-
Pre-treatment: It is recommended to pre-treat cells with SB 203580 for 1-2 hours before applying a stimulus (e.g., LPS, TGF-β1) to ensure adequate uptake and target inhibition.[1]
This protocol is a standard method to assess the inhibitory effect of SB 203580 on p38 MAPK activity by measuring the phosphorylation status of p38 or its downstream targets.
Caption: A typical experimental workflow for Western Blotting.
-
Sample Preparation: After cell treatment with SB 203580 and/or stimulus, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total p38 MAPK as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
This method allows for the visualization of protein localization within cells, such as the nuclear translocation of transcription factors downstream of p38.
-
Cell Culture: Grow cells (e.g., Human Bronchial Fibroblasts) on glass coverslips.[7]
-
Treatment: Treat cells as required (e.g., 10 µM SB 203580 for 1 hour, followed by stimulation with 5 ng/mL TGF-β1).[7]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Staining: Incubate with the primary antibody (e.g., anti-pSmad2) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze fluorescence intensity in specific cellular compartments (e.g., the nucleus) using software like ImageJ.[7]
Conclusion
The available preliminary data for this compound indicates its potential as an inhibitor of inflammatory pathways. However, the body of research is currently limited. The extensive studies on its parent compound, SB 203580, provide a robust framework for understanding its likely mechanism of action through the inhibition of the p38 MAPK pathway. Researchers investigating this compound can leverage the protocols and mechanistic insights established for SB 203580 as a starting point for further in-depth characterization and development. Future studies should focus on defining the specific inhibitory profile, selectivity, and cellular effects of the sulfone analog.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. p38-mapk inhibitor sb203580: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
SB 203580 Sulfone: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a chemical analog of SB 203580, a well-characterized and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While SB 203580 has been extensively studied for its role in cellular signaling pathways related to stress and inflammation, this compound exhibits distinct inhibitory properties. This document provides detailed application notes and experimental protocols for the use of this compound in biomedical research, with a focus on its effects on cytokine production and stress response signaling.
Mechanism of Action
This compound is recognized as an inhibitor of Interleukin-1 (IL-1) production in monocytes and demonstrates competitive binding to Cytokine Suppressive Anti-Inflammatory Drug (CSAID) binding proteins (CSBP), thereby inhibiting stress-mediated signaling pathways.[1][2][3] Its parent compound, SB 203580, is a selective inhibitor of p38 MAPK, specifically targeting the SAPK2a/p38 and SAPK2b/p38β2 isoforms.[3][4][5] SB 203580 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of p38 MAPK.[3][5][6] This inhibition prevents the phosphorylation of downstream targets, such as MAPKAPK-2 and the transcription factor ATF-2, which are involved in cellular responses to stress and inflammation.[7] At higher concentrations (above 20 µM), SB 203580 has been observed to potentially activate the serine/threonine kinase Raf-1.[6]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its analog, SB 203580, against various targets. This data is crucial for designing experiments and interpreting results.
| Compound | Target | System/Cell Line | IC50 Value | Reference |
| This compound | IL-1 Production | Monocytes | 0.2 µM | [1][2][3] |
| This compound | Stress Response Signaling (CSBP binding) | In vitro | 0.03 µM | [1][2][3] |
| This compound | 5-Lipoxygenase (5-LO) | RBL-1 cells (semi-purified enzyme) | 24 µM | [2][3] |
| SB 203580 | SAPK2a/p38 | In vitro | 50 nM | [3][4][5] |
| SB 203580 | SAPK2b/p38β2 | In vitro | 500 nM | [3][4][5] |
| SB 203580 | LPS-induced cytokine synthesis | THP-1 cells | 50-100 nM | [8] |
| SB 203580 | IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, BAF F7 B cells | 3-5 µM | [8] |
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory action of SB 203580, the parent compound of this compound. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.
Caption: The p38 MAPK signaling cascade and the point of inhibition by SB 203580 and its analogs.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular process, such as cytokine production or stress response.
Caption: A generalized workflow for studying the cellular effects of this compound.
Experimental Protocols
Stock Solution Preparation
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, for a compound with a molecular weight of 393.44 g/mol , dissolve 3.93 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 1: Inhibition of IL-1β Production in Monocytes
This protocol details the steps to measure the inhibitory effect of this compound on IL-1β production in cultured human monocytes stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Human IL-1β ELISA kit.
Procedure:
-
Cell Seeding: Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
Protocol 2: Western Blot Analysis of p38 MAPK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the p38 MAPK signaling pathway by measuring the phosphorylation of a downstream target, such as HSP27.
Materials:
-
Cells responsive to p38 MAPK activation (e.g., HeLa, NIH/3T3).
-
DMEM or other suitable culture medium with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
A stress-inducing agent (e.g., Anisomycin, Sorbitol, UV radiation).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-phospho-p38, anti-p38.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Induce stress by adding a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes) or by exposing the cells to UV radiation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.
-
Concluding Remarks
This compound serves as a valuable research tool for investigating cellular pathways involved in inflammation and stress. The protocols provided herein offer a framework for characterizing its inhibitory activities. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of dose-response and time-course effects is essential for obtaining robust and reproducible data.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. montanamolecular.com [montanamolecular.com]
- 8. scitovation.com [scitovation.com]
Application Notes and Protocols for SB 203580 Sulfone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). As an analog of the widely studied p38 inhibitor SB 203580, the sulfone derivative offers a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes.[1] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in proliferation, apoptosis, and inflammation.[2] These application notes provide detailed protocols for the use of this compound in cell culture, including information on its mechanism of action, preparation, and application in key cellular assays.
Mechanism of Action
This compound, similar to its parent compound, functions as an ATP-competitive inhibitor of p38 MAPK.[1] The p38 MAPK cascade is a key signaling pathway that responds to a variety of extracellular stimuli, including stress and cytokines. This pathway involves a series of protein kinase phosphorylations that ultimately activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, to regulate a wide array of cellular functions. By binding to the ATP pocket of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.[2]
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its parent compound, SB 203580.
| Compound | Target | Assay | IC₅₀ | Cell Type/System |
| This compound | p38 MAPK | Kinase Assay | 30 nM | Not specified |
| This compound | IL-1 Production | Cytokine Inhibition | 200 nM | Human Monocytes |
| This compound | CSBP Binding | Binding Assay | 30 nM | Not specified |
| SB 203580 | p38α (SAPK2a) | Kinase Assay | 50 nM | Not specified |
| SB 203580 | p38β2 (SAPK2b) | Kinase Assay | 500 nM | Not specified |
| SB 203580 | Cell Viability | MTT Assay | 85.1 µM | MDA-MB-231 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 393.43 g/mol ), add 254.2 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Cell Culture Treatment Protocol
Caption: General Experimental Workflow for Cell-Based Assays with this compound.
Protocol for Inhibition of Cytokine Production
This protocol is designed to assess the inhibitory effect of this compound on the production of inflammatory cytokines, such as IL-1β, in a human monocyte cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-1β)
Protocol:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for a specified period (e.g., 6-24 hours), depending on the cytokine being measured.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value of this compound for the inhibition of the specific cytokine.
Protocol for Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Adherent or suspension cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 24, 48, or 72 hours in a cell culture incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol for Western Blot Analysis of p38 MAPK Pathway Activation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK-2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., anisomycin, sorbitol, or a relevant cytokine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-p38, anti-phospho-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound and a stimulating agent as described in the "General Cell Culture Treatment Protocol."
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPKAPK-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
References
Application Notes and Protocols for SB 203580 Sulfone in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a chemical analog of SB 203580, a well-characterized and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for inflammatory diseases. This compound itself has been shown to be biologically active, inhibiting the production of interleukin-1 (IL-1) in monocytes and competitively binding to CSAID binding proteins (CSBP).[1][2]
These application notes provide a comprehensive guide for the use of this compound in in vitro assays, including recommended concentration ranges, detailed experimental protocols adapted from its parent compound, and relevant signaling pathway diagrams.
Data Presentation
The following table summarizes the available quantitative data for this compound and its parent compound, SB 203580, to aid in the design of in vitro experiments.
| Compound | Target/Assay | Cell Type/System | IC50 / Effective Concentration | Reference |
| This compound | IL-1 Production | Monocytes | 0.2 µM | [1][2] |
| CSAID Binding Proteins (CSBP) | 0.03 µM | [1][2] | ||
| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [2] | |
| SB 203580 | p38α (SAPK2a) | 50 nM | ||
| p38β2 (SAPK2b) | 500 nM | |||
| IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, BAF F7 B cells | 3 - 5 µM | [3] | |
| LPS-induced TNF-α production | THP-1 cells | 0.16 µM | [4] | |
| General in vitro cell culture | Various | 1 - 10 µM (working concentration) |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway, which is the primary target of SB 203580 and, by extension, its analog this compound.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
While specific protocols for this compound are not widely published, the following protocols for its parent compound, SB 203580, can be adapted. It is recommended to perform dose-response experiments starting from the known IC50 values of this compound to determine the optimal concentration for your specific cell type and assay.
Protocol 1: Inhibition of Cytokine Production in Monocytic Cells (e.g., THP-1)
This protocol is adapted from assays measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
THP-1 cells (or other suitable monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α)
-
96-well cell culture plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Cell Differentiation (Optional for THP-1): Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours. After differentiation, replace the medium with fresh complete medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Based on the IC50 of 0.2 µM for IL-1 production, a starting concentration range of 0.01 µM to 10 µM is recommended. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Stimulation: Prepare a working solution of LPS in culture medium. Add LPS to the wells to a final concentration of 1 µg/mL to induce cytokine production.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cytokine being measured.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: In-Cell Western or Immunofluorescence for p38 MAPK Pathway Activation
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK-2 or HSP27.
Materials:
-
This compound
-
DMSO
-
Adherent cell line of interest (e.g., HeLa, NIH/3T3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Stress-inducing agent (e.g., sorbitol, anisomycin, or a relevant cytokine)
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against a phosphorylated downstream target of p38 MAPK (e.g., phospho-MAPKAPK-2 (Thr334) or phospho-HSP27 (Ser82))
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well black, clear-bottom plates (for imaging) or standard plates for Western blotting
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the stress-inducing agent (e.g., 400 mM sorbitol for 30 minutes) to activate the p38 MAPK pathway.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature in the dark.
-
Staining and Imaging: Wash the cells three times with PBS. Add a nuclear counterstain like DAPI. Image the plate using a high-content imager or fluorescence microscope. For In-Cell Western, follow the manufacturer's protocol for detection.
-
Data Analysis: Quantify the fluorescence intensity of the phosphorylated target protein and normalize it to the cell number (e.g., using the DAPI signal).
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vitro assay using this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable tool for studying the p38 MAPK signaling pathway and its role in inflammatory processes. The provided data and protocols offer a solid foundation for designing and executing in vitro experiments. Researchers should always perform initial dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup. As an analog of SB 203580, the extensive literature on the parent compound can serve as a valuable resource for further experimental design and data interpretation.
References
Application Notes and Protocols for Western Blot Analysis Following SB 203580 Sulfone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 sulfone is a chemical analog of SB 203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as apoptosis, cell differentiation, and cytokine production[2][3][4]. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention[5][6].
SB 203580 and its analogs inhibit p38 MAPK activity by competing with ATP for binding to the kinase domain. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the cellular response. Western blot analysis is a fundamental technique to elucidate the efficacy and mechanism of action of inhibitors like this compound by quantifying the phosphorylation status of key proteins within the p38 MAPK cascade.
These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound treatment on the p38 MAPK signaling pathway. While specific quantitative data for this compound is limited in publicly available literature, the provided data for its parent compound, SB 203580, serves as a robust proxy for expected outcomes.
Signaling Pathway and Experimental Rationale
The p38 MAPK pathway is a multi-tiered cascade. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a range of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as Activating Transcription Factor 2 (ATF2)[2][3]. MAPKAPK2, in turn, phosphorylates Heat Shock Protein 27 (HSP27)[7].
Interestingly, studies have shown that inhibitors like SB 203580 do not block the phosphorylation of p38 MAPK itself by upstream kinases but rather inhibit its catalytic activity[8][9]. Therefore, a successful experiment will demonstrate a reduction in the phosphorylation of downstream targets (p-MAPKAPK2, p-HSP27, p-ATF2) while the level of phosphorylated p38 (p-p38) may remain unchanged or even increase.
// Nodes Stress [label="Cellular Stress / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SB203580_sulfone [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKAPK2 [label="MAPKAPK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP27 [label="HSP27", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATF2 [label="ATF2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stress -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38 [label=" Phosphorylation", fontcolor="#202124", color="#5F6368"]; p38 -> MAPKAPK2 [label=" Phosphorylation", fontcolor="#202124", color="#5F6368"]; p38 -> ATF2 [label=" Phosphorylation", fontcolor="#202124", color="#5F6368"]; SB203580_sulfone -> p38 [label=" Inhibition", arrowhead=tee, color="#EA4335"]; MAPKAPK2 -> HSP27 [label=" Phosphorylation", fontcolor="#202124", color="#5F6368"]; HSP27 -> Cellular_Response [color="#5F6368"]; ATF2 -> Cellular_Response [color="#5F6368"]; } p38 MAPK Signaling Cascade and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from Western blot analysis of cell lysates treated with a p38 MAPK inhibitor like SB 203580. Data is presented as relative band intensity normalized to a loading control (e.g., GAPDH) and total protein levels.
Table 1: Effect of SB 203580 Treatment on Phosphorylation of p38 MAPK and Downstream Targets
| Target Protein | Treatment Group | Relative Phosphorylation Level (Normalized to Total Protein and Loading Control) | Fold Change vs. Stimulated Control |
| p-p38 MAPK | Unstimulated Control | 0.2 ± 0.05 | - |
| Stimulated Control | 1.0 ± 0.1 | 1.0 | |
| Stimulated + SB 203580 | 0.9 ± 0.12 | 0.9 | |
| p-MAPKAPK2 | Unstimulated Control | 0.1 ± 0.03 | - |
| Stimulated Control | 1.0 ± 0.08 | 1.0 | |
| Stimulated + SB 203580 | 0.3 ± 0.06 | 0.3 | |
| p-HSP27 | Unstimulated Control | 0.15 ± 0.04 | - |
| Stimulated Control | 1.0 ± 0.11 | 1.0 | |
| Stimulated + SB 203580 | 0.25 ± 0.07 | 0.25 | |
| p-ATF2 | Unstimulated Control | 0.2 ± 0.06 | - |
| Stimulated Control | 1.0 ± 0.09 | 1.0 | |
| Stimulated + SB 203580 | 0.4 ± 0.08 | 0.4 |
Data are hypothetical and based on trends observed in studies using SB 203580.[8][9][10]
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the inhibition of the p38 MAPK pathway by this compound.
// Nodes Cell_Culture [label="1. Cell Culture and Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis and Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="3. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="4. Protein Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="5. Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Ab [label="6. Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="7. Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="8. Detection and Imaging", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="9. Stripping, Re-probing, and Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cell_Culture -> Lysis; Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } Western Blot Experimental Workflow.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulation: Induce p38 MAPK pathway activation by treating cells with a suitable stimulus (e.g., 10 µg/mL lipopolysaccharide (LPS), 10 ng/mL TNF-α, or UV irradiation) for 15-30 minutes. Include an unstimulated control group.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system.
Blocking
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is often the preferred blocking agent.
Primary Antibody Incubation
-
Antibody Dilution: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Recommended Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-MAPKAPK2 (Thr334)
-
Rabbit anti-MAPKAPK2
-
Rabbit anti-phospho-HSP27 (Ser82)
-
Rabbit anti-HSP27
-
Rabbit anti-phospho-ATF2 (Thr71)
-
Rabbit anti-ATF2
-
Mouse anti-GAPDH (Loading Control)
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
Detection and Imaging
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Stripping, Re-probing, and Analysis
-
Stripping (Optional): To probe for total protein or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
Re-probing: After stripping, wash the membrane thoroughly, re-block, and then follow the antibody incubation and detection steps with the next set of primary and secondary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and the loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Inactive inhibitor or incorrect concentration. | Verify the activity and use a range of concentrations of this compound. |
| Insufficient stimulation of the pathway. | Optimize the concentration and duration of the stimulus. | |
| Phosphatase activity during sample preparation. | Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept cold. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Phospho-p38 levels do not decrease with inhibitor treatment | Inhibitor mechanism of action. | This is an expected result. SB 203580 and its analogs inhibit p38 MAPK activity, not its phosphorylation. Assess downstream targets like p-MAPKAPK2 and p-HSP27. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the effects of p38 MAPK inhibitors like this compound. By carefully following the detailed protocols and considering the expected outcomes outlined in these application notes, researchers can generate reliable and reproducible data to advance their studies in drug discovery and cell signaling. The key to a successful analysis lies in the meticulous execution of each step, from cell culture to data interpretation, with a particular focus on the preservation of protein phosphorylation states.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 9. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Inactive Analogs as Negative Controls in p38 MAPK Inhibition Studies: A Guide for Researchers
Introduction
In the intricate world of cell signaling research, the specific inhibition of protein kinases is a cornerstone of dissecting cellular pathways. The p38 mitogen-activated protein kinase (MAPK) signaling cascade, a critical regulator of cellular responses to stress and inflammation, is a frequent subject of such investigations. SB 203580 is a widely utilized potent and selective inhibitor of p38α and p38β isoforms. To ensure the observed effects are genuinely due to p38 MAPK inhibition and not off-target activities, the use of a structurally similar but biologically inactive analog as a negative control is paramount. While the sulfone derivative of SB 203580 has been mentioned in some contexts, the well-established and scientifically validated negative control for SB 203580 is SB 202474. This document provides detailed application notes and protocols for the use of SB 202474 as a negative control in experiments involving the p38 MAPK inhibitor, SB 203580.
Application Notes
The pyridinylimidazole compound SB 203580 is a highly selective, ATP-competitive inhibitor of p38 MAPK.[1][2] It has been instrumental in elucidating the role of the p38 pathway in a myriad of cellular processes, including cytokine production, apoptosis, and cell cycle regulation. However, like many small molecule inhibitors, the potential for off-target effects necessitates rigorous experimental design. The inclusion of a negative control that is structurally analogous to the active inhibitor but devoid of inhibitory activity against the target kinase is a critical component of such a design.
SB 202474 is a structural analog of SB 203580 that does not inhibit p38 MAPK activity and is widely used as a negative control in p38 MAPK studies.[1][2][3][4][5][6] By treating a parallel set of cells or reactions with SB 202474 at the same concentration as SB 203580, researchers can differentiate the specific effects of p38 MAPK inhibition from any non-specific or off-target effects of the chemical scaffold.
Key Considerations for Experimental Design:
-
Concentration: Use SB 203580 and SB 202474 at the same final concentration. The effective concentration of SB 203580 for cellular assays is typically in the range of 1-10 µM.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Assay-Specific Validation: The appropriate concentration of SB 203580 and the utility of SB 202474 as a negative control should be validated for each specific cell type and experimental endpoint.
Data Presentation
The following table summarizes the key quantitative data for SB 203580 and the rationale for using SB 202474 as a negative control.
| Compound | Target | IC50 | Comments |
| SB 203580 | p38α (SAPK2a) | 50 nM[7] | Potent and selective inhibitor. |
| p38β2 (SAPK2b) | 500 nM[7] | Exhibits selectivity for p38α over p38β2. | |
| JNKs | 3-10 µM[8] | Can inhibit JNKs at higher concentrations. | |
| SB 202474 | p38 MAPK | No inhibitory activity[1][6] | Structurally similar to SB 203580, making it an ideal negative control. |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Kinase Assay
This protocol is designed to demonstrate the specific inhibition of p38 MAPK by SB 203580 and the lack of inhibition by SB 202474 using a non-radioactive kinase assay.
Materials:
-
Recombinant active p38 MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer
-
ATP
-
SB 203580
-
SB 202474
-
DMSO (vehicle)
-
Phospho-ATF-2 (Thr71) antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare stock solutions of SB 203580 and SB 202474 in DMSO.
-
Set up the kinase reactions in triplicate as follows:
-
Vehicle control (DMSO)
-
SB 203580 (e.g., 1 µM final concentration)
-
SB 202474 (e.g., 1 µM final concentration)
-
-
To each reaction, add the recombinant p38 MAPK enzyme and ATF-2 substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.
-
Develop the blot using a chemiluminescent substrate and image the results.
Expected Results: A strong band corresponding to phosphorylated ATF-2 should be observed in the vehicle and SB 202474-treated samples. The intensity of this band should be significantly reduced or absent in the SB 203580-treated sample.
Protocol 2: Cellular Assay for p38 MAPK Activity (Western Blotting)
This protocol assesses the effect of SB 203580 and SB 202474 on the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK-2, in cultured cells.
Materials:
-
Cultured cells responsive to a p38 MAPK activator (e.g., anisomycin, UV, sorbitol)
-
Cell culture medium
-
SB 203580
-
SB 202474
-
DMSO (vehicle)
-
p38 MAPK activator (e.g., anisomycin)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: Phospho-MAPKAPK-2 (Thr334), total MAPKAPK-2, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with vehicle (DMSO), SB 203580 (e.g., 10 µM), or SB 202474 (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting as described in Protocol 1, using antibodies against phospho-MAPKAPK-2, total MAPKAPK-2, and a loading control.
Expected Results: The p38 MAPK activator should induce a strong phosphorylation of MAPKAPK-2 in the vehicle-treated and SB 202474-treated cells. This phosphorylation should be significantly inhibited in the cells pre-treated with SB 203580. Total MAPKAPK-2 and the loading control levels should remain consistent across all conditions.
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition by SB 203580.
Caption: Experimental workflow for using SB 202474 as a negative control.
Caption: Logical relationship between SB 203580, SB 202474, and p38 MAPK activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. p38-mapk inhibitor sb203580: Topics by Science.gov [science.gov]
- 6. Drugs Designed To Inhibit Human p38 Mitogen-Activated Protein Kinase Activation Treat Toxoplasma gondii and Encephalitozoon cuniculi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 203580 Sulfone in an IL-1β Inhibition Assay
These application notes provide a detailed protocol for utilizing SB 203580 sulfone as an inhibitor of Interleukin-1β (IL-1β) production in a cell-based assay. The information is intended for researchers, scientists, and drug development professionals working in the fields of immunology and inflammation.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the inflammatory response.[1] Its production is tightly regulated and its dysregulation is associated with a variety of inflammatory diseases. The biosynthesis and release of IL-1β are complex processes, often initiated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The signaling cascade triggered by IL-1 involves the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK.[2][3][4]
SB 203580 is a selective inhibitor of p38 MAPK.[5][6] this compound, an analog of SB 203580, has been shown to inhibit the production of IL-1.[7][8][9] This document outlines a protocol to assess the inhibitory activity of this compound on IL-1β production in monocytic cells.
Mechanism of Action
This compound acts as an inhibitor of the p38 MAPK signaling pathway. In the context of IL-1β production, the binding of an inflammatory stimulus like IL-1 to its receptor (IL-1R) initiates a signaling cascade. This cascade involves the recruitment of adaptor proteins like MyD88, leading to the activation of downstream kinases, including the p38 MAPK.[1][2] Activated p38 MAPK, in turn, regulates the expression of pro-inflammatory genes, including IL-1β, at both the transcriptional and post-transcriptional levels.[3][10] By inhibiting p38 MAPK, this compound effectively downregulates the production and release of IL-1β.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) for this compound.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | IL-1 production | Human Monocytes | 0.2 µM | [7][8][9] |
| This compound | CSAID binding proteins (CSBP) mediated stress response signaling | Not specified | 0.03 µM | [7][8] |
| SB 203580 | p38 MAPK (RK) | In vitro kinase assay | 0.6 µM | [5] |
Signaling Pathway Diagram
Experimental Protocol: IL-1β Inhibition Assay
This protocol describes a method for determining the efficacy of this compound in inhibiting LPS-induced IL-1β production in the human monocytic cell line, THP-1.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Differentiate the THP-1 monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL.
-
Incubate for 48-72 hours. After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS. Add 100 µL of fresh, serum-free RPMI-1640 medium to each well.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration in all wells should be kept constant and should not exceed 0.1%.
-
Add the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in serum-free RPMI-1640 medium.
-
Add LPS to each well to a final concentration of 1 µg/mL to induce IL-1β production. Include a negative control group of cells that are not treated with LPS.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
IL-1β Quantification:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-1β production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Controls:
-
Negative Control: Cells not treated with LPS or inhibitor.
-
Vehicle Control: Cells treated with LPS and the same concentration of DMSO as the inhibitor-treated wells.
-
Positive Control (LPS only): Cells treated with LPS but no inhibitor.
Troubleshooting
-
Low IL-1β production: Ensure THP-1 cells are properly differentiated and that the LPS is potent. Check for proper handling and storage of reagents.
-
High background in ELISA: Ensure proper washing steps are performed according to the ELISA kit protocol.
-
Cell toxicity: Assess cell viability using a method like the MTT assay to ensure that the observed inhibition is not due to cytotoxicity of the compound.
By following this detailed protocol, researchers can effectively evaluate the inhibitory potential of this compound on IL-1β production, providing valuable insights into its anti-inflammatory properties.
References
- 1. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue‐resident macrophages actively suppress IL‐1beta release via a reactive prostanoid/IL‐10 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 203580 Sulfone in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB 203580 sulfone, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in mouse models of inflammation. This document includes detailed protocols for in vivo administration, induction of inflammation, and subsequent analysis of inflammatory markers.
Introduction
SB 203580 and its sulfone analog are pyridinyl imidazole compounds that function as selective, ATP-competitive inhibitors of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] By inhibiting p38 MAPK, this compound effectively suppresses the inflammatory response, making it a valuable tool for studying inflammation and for the development of novel anti-inflammatory therapeutics. In various animal models, including those for arthritis, endotoxin shock, and sepsis, SB 203580 has demonstrated potent anti-inflammatory effects.[3][4][5]
Mechanism of Action
This compound specifically targets the p38 MAPK, a key kinase in the signaling cascade that leads to the transcriptional and translational regulation of many pro-inflammatory genes. It binds to the ATP-binding pocket of p38 MAPK, preventing its catalytic activity without inhibiting its activation by upstream kinases.[6] This targeted inhibition leads to a significant reduction in the synthesis and release of inflammatory mediators.
References
- 1. arigobio.com [arigobio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib treatment aggravates Staphylococcus aureus septic arthritis, but attenuates sepsis and enterotoxin induced shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB 203580 Sulfone Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 is a well-established and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that governs cellular responses to inflammatory cytokines and environmental stress.[1] Its sulfone metabolite, SB 203580 sulfone, is an analog that also exhibits biological activity, notably in the inhibition of inflammatory processes.[2][3] These application notes provide detailed information and protocols for the use of this compound in primary cell culture, a critical tool for studying physiologically relevant cellular processes.
Mechanism of Action: SB 203580 and its analogs function as ATP-competitive inhibitors of p38 MAPK.[1] By binding to the ATP pocket of the kinase, they block its catalytic activity, thereby preventing the phosphorylation of downstream targets such as MAPK-activated protein kinase 2 (MAPKAPK-2) and heat shock protein 27 (HSP27).[1][4] It is important to note that SB 203580 does not inhibit the phosphorylation of p38 MAPK itself by upstream kinases.[1] this compound has been shown to inhibit the production of Interleukin-1 (IL-1) in monocytes and the signaling mediated by Cytokine-suppressive anti-inflammatory drug (CSAID) binding proteins (CSBP).[2][3]
Data Presentation
The following table summarizes the available quantitative data for this compound and its parent compound, SB 203580. This information is crucial for designing experiments and determining appropriate working concentrations.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | IL-1 Production | Human Monocytes | 0.2 µM | [2][3] |
| This compound | CSAID Binding Protein (CSBP) Mediated Stress Response | - | 0.03 µM | [2][3] |
| This compound | 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [3] |
| SB 203580 | p38 MAPK (SAPK2a/p38) | In vitro kinase assay | 50 nM | |
| SB 203580 | p38β2 MAPK (SAPK2b/p38β2) | In vitro kinase assay | 500 nM | |
| SB 203580 | IL-1 and TNF-α production | LPS-stimulated human monocytes | 50-100 nM | |
| SB 203580 | Reactivating Kinase (RK) | In vitro kinase assay | 0.6 µM | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in primary cells.
Experimental Protocols
The following are generalized protocols for the use of this compound in primary cell culture. Note: These are starting points, and optimization of concentrations, incubation times, and cell densities is critical for each specific primary cell type and experimental question.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 393.43 g/mol .
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Primary cells of interest, cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Multi-well plates or flasks suitable for primary cell culture
-
Optional: Stimulating agent (e.g., Lipopolysaccharide (LPS), Interleukin-1β (IL-1β))
Procedure:
-
Cell Seeding: Seed the primary cells in multi-well plates or flasks at a density appropriate for the specific cell type and the duration of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Pre-treatment (Optional but Recommended): Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells for 1-2 hours. This allows the inhibitor to penetrate the cells and inhibit the target kinase before stimulation.
-
Stimulation (Optional): If the experiment involves investigating the effect of the inhibitor on a stimulated pathway, add the stimulating agent (e.g., LPS at 1 µg/mL) directly to the wells containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling pathway analysis, 6-24 hours for cytokine production assays). The optimal incubation time will depend on the specific endpoint being measured.
-
Harvesting: After incubation, collect the cell supernatant for analysis of secreted proteins (e.g., by ELISA) and/or lyse the cells for analysis of intracellular proteins (e.g., by Western blot) or gene expression (e.g., by qPCR).
Protocol 3: Western Blot Analysis of p38 MAPK Downstream Targets
Materials:
-
Treated primary cells from Protocol 2
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-phospho-HSP27, anti-phospho-ATF-2, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer and scrape the cells.
-
Protein Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Off-Target Effects and Considerations
While SB 203580 is a selective p38 MAPK inhibitor, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that at concentrations above 20 µM, SB 203580 can activate the serine/threonine kinase Raf-1.[2] Additionally, off-target inhibition of Casein Kinase 1 (CK1) has been observed.[5] It is also important to note that in primary human hepatocytes, SB 203580 has been shown to activate ERK and JNK pathways, an effect potentially due to its metabolism.[6] Given that this compound is a metabolite, its off-target profile may differ, and careful dose-response experiments are essential.
Conclusion
This compound is a valuable tool for investigating the role of stress-activated signaling pathways in primary cell culture. By carefully considering the provided data and protocols, researchers can effectively design and execute experiments to elucidate the biological functions of p38 MAPK and related pathways in a physiologically relevant context. As with any pharmacological inhibitor, proper controls and thorough validation are paramount for accurate and reproducible results.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB 203580 Sulfone in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 is a highly selective, potent, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It exerts its inhibitory effect by binding to the ATP pocket of the kinase. SB 203580 sulfone is a significant analog of SB 203580 and is also recognized for its role in inhibiting the p38 MAPK pathway. Specifically, this compound has been shown to inhibit IL-1 production in monocytes and bind competitively to CSAID binding proteins (CSBP), thereby inhibiting stress response signaling.[1]
The p38 MAPK signaling cascade is a crucial pathway that responds to inflammatory cytokines and environmental stress, playing a key role in cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Given their targeted action, SB 203580 and its sulfone analog are invaluable tools for dissecting the physiological roles of the p38 MAPK pathway and for the discovery of novel therapeutics targeting this cascade. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based kinase activity assays.
Quantitative Data Summary: Inhibitory Activity
The inhibitory concentrations of SB 203580 and its sulfone analog vary across different kinase isoforms and cellular contexts. The following table summarizes the reported IC50 values.
| Compound | Target/Process | IC50 Value | Notes |
| This compound | IL-1 Production Inhibition (Monocytes) | 0.2 µM | A cell-based assay measuring a downstream effect of p38 inhibition.[1] |
| CSBP-mediated Stress Response Signaling | 0.03 µM | Competitive binding assay.[1] | |
| SB 203580 | SAPK2a/p38α | 50 nM | In vitro kinase assay.[4][5] |
| SAPK2b/p38β2 | 500 nM | In vitro kinase assay.[4][5] | |
| p38α | 16 nM | In vitro kinase assay.[6] | |
| RIPK2 | 46 nM | Identified as a potential off-target kinase.[6] | |
| Reactivating Kinase (RK/p38) | 0.6 µM | In vitro kinase assay.[7] |
p38 MAPK Signaling Pathway
The diagram below illustrates the p38 MAPK signaling cascade. Extracellular stimuli, such as stress and inflammatory cytokines, activate upstream kinases (MAPKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases like MAPKAPK2, leading to a cellular response. SB 203580 and this compound inhibit the catalytic activity of p38 MAPK, blocking the downstream signaling.[2][8]
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunofluorescence Staining with p38 MAPK Inhibitor SB 203580 and its Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the p38 MAPK inhibitor, SB 203580, and its inactive analog, SB 202474, as a negative control in immunofluorescence staining applications. This document outlines the underlying signaling pathway, experimental protocols, and data interpretation to ensure robust and reliable results in studying the p38 MAPK signaling cascade.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. SB 203580 is a potent and selective inhibitor of p38 MAPK, which functions by binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. It is crucial to note that SB 203580 does not inhibit the phosphorylation of p38 MAPK by upstream kinases[1].
For rigorous experimental design, a proper negative control is essential to distinguish the specific effects of p38 MAPK inhibition from off-target or non-specific effects of the compound. While SB 203580 sulfone is a metabolite, the recommended and widely used negative control for SB 203580 is SB 202474 . SB 202474 is a close structural analog of SB 203580 that does not inhibit p38 MAPK activity and therefore allows researchers to control for any effects of the chemical scaffold independent of p38 inhibition[2][3].
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stresses and inflammatory cytokines. This activation leads to the phosphorylation of the terminal p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2)[1]. The phosphorylation of these downstream targets ultimately orchestrates the cellular response. Immunofluorescence can be employed to visualize and quantify the phosphorylation status of key proteins within this pathway, such as phosphorylated p38 (p-p38) and phosphorylated ATF-2 (p-ATF-2).
Caption: The p38 MAPK signaling cascade.
Data Presentation
The following tables summarize hypothetical quantitative data from immunofluorescence experiments designed to assess the inhibitory effect of SB 203580 on the p38 MAPK pathway. The data is presented as mean fluorescence intensity (MFI) of phosphorylated proteins, a common metric for quantifying protein levels in immunofluorescence.
Table 1: Inhibition of p38 MAPK Activation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-p38 (Thr180/Tyr182) ± SEM | % Inhibition of p-p38 Signal |
| Untreated Control | - | 150 ± 12 | 0% |
| Stimulated Control | - | 850 ± 45 | N/A |
| SB 203580 | 1 | 450 ± 30 | 57.1% |
| SB 203580 | 10 | 200 ± 18 | 92.9% |
| SB 202474 (Negative Control) | 10 | 830 ± 50 | 2.9% |
Table 2: Inhibition of Downstream Substrate Phosphorylation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-ATF-2 (Thr71) ± SEM | % Inhibition of p-ATF-2 Signal |
| Untreated Control | - | 120 ± 10 | 0% |
| Stimulated Control | - | 780 ± 40 | N/A |
| SB 203580 | 1 | 390 ± 25 | 59.1% |
| SB 203580 | 10 | 150 ± 15 | 95.5% |
| SB 202474 (Negative Control) | 10 | 760 ± 42 | 3.0% |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment, and immunofluorescence staining to investigate the effects of SB 203580 and SB 202474.
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Detailed Protocol: Immunofluorescence Staining of Phosphorylated p38 MAPK
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Coverslips or chamber slides
-
SB 203580 (p38 MAPK inhibitor)
-
SB 202474 (Negative control)
-
Stimulating agent (e.g., Anisomycin, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Seed cells onto coverslips or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare stock solutions of SB 203580 and SB 202474 in DMSO.
-
Pre-treat the cells by adding the inhibitors (e.g., 10 µM final concentration) or an equivalent volume of DMSO (vehicle control) to the culture medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Induce p38 MAPK activation by adding a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes) to the culture medium.
-
Include an unstimulated control group that receives only the vehicle for the stimulating agent.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-p38 MAPK antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the second wash, add DAPI to the PBS to a final concentration of 1 µg/mL to stain the nuclei.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples.
-
Quantify the mean fluorescence intensity of the phospho-p38 MAPK signal in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
By following these protocols and utilizing the appropriate controls, researchers can confidently assess the role of p38 MAPK in their experimental systems and evaluate the efficacy of potential inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: SB 203580 Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SB 203580 sulfone. As this compound is an analog of the p38 MAPK inhibitor SB 203580, it may share similar off-target effects. This guide addresses potential issues users might encounter during their experiments, with a focus on distinguishing on-target from potential off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an analog of SB 203580, a well-characterized inhibitor of p38 MAP kinase.[1] Its primary intended target is the p38 MAP kinase, a key component of a signaling cascade that responds to cellular stresses and inflammatory cytokines.[2] SB 203580, the parent compound, competitively binds to the ATP pocket of p38α (SAPK2a) and p38β2 (SAPK2b).[2][3]
Q2: I'm observing effects at concentrations of this compound that are higher than the reported IC50 for p38 inhibition. What could be the cause?
While the primary target is p38 MAPK, the parent compound SB 203580 is known to have several off-target effects, particularly at higher concentrations. These may include the inhibition of other kinases like Protein Kinase B (PKB/Akt) or the paradoxical activation of Raf-1.[3][4] It is plausible that this compound shares these characteristics. We recommend performing a dose-response experiment to characterize the observed effect and comparing it to the known IC50 values for both on- and off-targets of SB 203580.
Q3: Are there any known off-target kinases for the parent compound, SB 203580?
Yes, SB 203580 has been shown to inhibit several other kinases, although generally with lower potency than for p38α. These include:
-
Protein Kinase B (PKB/Akt): Inhibition of phosphorylation and activation has been reported.[3]
-
Casein Kinase 1 (CK1) [5]
-
Cyclin G-associated kinase (GAK)
-
RICK (RIP2/CARDIAK) [6]
-
c-Raf [7] At high concentrations (>20 µM), SB 203580 has also been reported to activate Raf-1.[4]
Q4: Can SB 203580 or its analogs affect pathways other than kinase cascades?
The parent compound SB 203580 has been shown to directly inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as thromboxane synthase.[8] These effects are independent of p38 MAPK inhibition and should be considered when interpreting experimental results, especially in studies related to inflammation and platelet aggregation.
Troubleshooting Guide
Issue 1: Unexpected decrease in cell survival or proliferation.
-
Possible Cause: Inhibition of the pro-survival kinase PKB/Akt. The parent compound SB 203580 is known to block the phosphorylation and activation of PKB/Akt, which can lead to apoptosis.[3] This effect typically occurs at concentrations in the 3-10 µM range.[7][9]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a range of this compound concentrations to determine the EC50 for the observed effect.
-
Assess Akt Phosphorylation: Use Western blotting to check the phosphorylation status of Akt at Ser473 and Thr308 in cells treated with your working concentration of this compound. A decrease in phosphorylation would suggest an off-target effect on the PI3K/Akt pathway.
-
Use a More Specific p38 Inhibitor: As a control, repeat the experiment with a structurally different and more selective p38 MAPK inhibitor to see if the same effect is observed.
-
Issue 2: Activation of the MEK/ERK pathway is observed.
-
Possible Cause: Paradoxical activation of Raf-1. At high concentrations (typically >20 µM), SB 203580 has been shown to cause the activation of the serine/threonine kinase Raf-1, an upstream activator of the MEK/ERK pathway.[4]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the working concentration of this compound is within the recommended range for selective p38 inhibition (typically 1-10 µM).
-
Check ERK Phosphorylation: Analyze the phosphorylation status of ERK1/2 (p44/42 MAPK) via Western blot. An increase in phosphorylation would be consistent with Raf-1 activation.
-
Direct Raf-1 Kinase Assay: Perform an in vitro kinase assay using immunoprecipitated Raf-1 from treated cells to directly measure its activity.
-
Issue 3: Phenotype resembles that of CK1 (Casein Kinase 1) inhibition.
-
Possible Cause: Direct inhibition of CK1. SB 203580 has been identified as an inhibitor of CK1.[5] CK1 is involved in numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.
-
Troubleshooting Steps:
-
Review CK1-related Phenotypes: Compare your observed phenotype with known effects of CK1 inhibition from the literature.
-
In Vitro Kinase Assay: Test the ability of this compound to inhibit recombinant CK1δ in vitro using a known CK1 substrate, such as CREB.[5]
-
Use a Specific CK1 Inhibitor: Employ a known, specific CK1 inhibitor as a positive control to confirm if the observed cellular phenotype is consistent with CK1 pathway disruption.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the parent compound, SB 203580 , against its primary target and key off-targets. Researchers should use this data as a reference when designing experiments and interpreting results with the analog, this compound.
| Target | IC50 / Ki | Notes | Reference |
| On-Target Kinases | |||
| p38α (SAPK2a) | 50 nM | Primary target | [2][8] |
| p38β2 (SAPK2b) | 500 nM | 10-fold less sensitive than p38α | [2][8] |
| p38α (in vitro RK) | 0.6 µM | Reactivating Kinase | |
| Off-Target Kinases | |||
| PKB/Akt Phosphorylation | 3-5 µM | Inhibition of IL-2-induced phosphorylation | [7] |
| c-Raf | 2 µM | In vitro inhibition | [7] |
| RICK (RIP2) | More sensitive than p38α | Identified via affinity chromatography | [6] |
| GAK | Potent inhibition | Identified via affinity chromatography | [6] |
| CK1δ | Potent inhibition | Identified via affinity chromatography | [6] |
| JNK1/2 | 3-10 µM | Inhibition of total SAPK/JNK activity | [7] |
Experimental Protocols
Protocol 1: Assessing Akt/PKB Phosphorylation by Western Blot
This protocol is used to determine if this compound is inhibiting the PI3K/Akt pathway.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for 1-2 hours. Stimulate the cells with a known Akt activator (e.g., insulin, PDGF) for 10-15 minutes. Include positive (activator alone) and negative (vehicle control) controls.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the p-Akt/total Akt ratio in treated cells compared to the stimulated control indicates off-target inhibition.
Protocol 2: In Vitro Raf-1 Kinase Assay
This protocol can be adapted to test for the paradoxical activation of Raf-1.
-
Cell Treatment and Lysis: Treat cells (e.g., quiescent smooth muscle cells) with a high concentration of this compound (e.g., 20-50 µM) for the desired time. Lyse cells as described above.
-
Immunoprecipitation: Add anti-Raf-1 antibody to the cell lysates and incubate for 2-4 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant, kinase-dead MEK1 as a substrate and ATP. Incubate the reaction at 30°C for 20-30 minutes.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Boil the samples and analyze the reaction products by Western blot using an antibody that specifically recognizes MEK phosphorylated by Raf-1 (on Ser217 and Ser221).[5] An increased signal in the this compound-treated sample indicates Raf-1 activation.
Visualizations
Signaling Pathways
Caption: Intended signaling pathway of p38 MAPK and the inhibitory action of this compound.
Caption: Potential off-target effects of this compound on the Raf-MEK-ERK and PI3K-Akt pathways.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raf-1 is activated by the p38 mitogen-activated protein kinase inhibitor, SB203580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SB 203580 Sulfone Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of SB 203580 and its sulfone metabolite, thereby minimizing toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SB 203580 and its sulfone metabolite?
SB 203580 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α and p38β isoforms.[1][2] It functions by competitively binding to the ATP pocket of the kinase. The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress, inflammation, and other external stimuli, influencing processes like cytokine production, cell differentiation, and apoptosis.[3][4][5][6] SB 203580 sulfone is an analog of SB 203580 and has been shown to inhibit the production of interleukin-1 (IL-1) in monocytes.[7][8][9]
Q2: What are the known toxicities and off-target effects associated with SB 203580?
While SB 203580 is selective for p38 MAPK at lower concentrations, higher concentrations can lead to off-target effects and cytotoxicity. It is generally recommended to use SB 203580 at concentrations between 1-10 μM. At concentrations greater than 20 μM, it has been reported to activate the serine/threonine kinase Raf-1. Other reported off-target effects at higher concentrations include inhibition of protein kinase B (PKB/Akt), phosphoinositide-dependent protein kinase 1 (PDK1), and SAPK/JNK activity.[10] One study determined the IC50 value for SB 203580 in the human breast cancer cell line MDA-MB-231 to be 85.1 µM, indicating that significant cytotoxicity can be expected at high concentrations.[11]
Q3: Is this compound expected to have a similar toxicity profile to SB 203580?
This compound is an analog of SB 203580.[7][8][9] While specific, comprehensive toxicity data for the sulfone metabolite is limited in publicly available literature, it is reasonable to hypothesize that it may share a similar mechanism of action and, potentially, a similar toxicity profile. However, direct experimental verification is crucial. Researchers should not assume identical potency or toxicity and should perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific cell type and experimental conditions.
Q4: What are the initial steps to determine the optimal concentration of this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and to assess cytotoxicity across a range of concentrations. This typically involves treating cells with a serial dilution of the compound and measuring cell viability using assays like MTT or LDH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | The specific cell line being used is highly sensitive to the compound. | Perform a broader range-finding experiment with much lower starting concentrations. Consider using a less sensitive cell line if appropriate for the research question. |
| The compound stock solution was not prepared correctly or has degraded. | Prepare a fresh stock solution from a reliable source. Verify the solvent is compatible with the cell line and is used at a non-toxic final concentration. | |
| No inhibition of the target pathway is observed. | The concentration of the inhibitor is too low. | Increase the concentration of this compound in a stepwise manner and re-evaluate the inhibition of the target pathway using a specific assay (e.g., Western blot for phosphorylated p38 downstream targets). |
| The p38 MAPK pathway is not the primary driver of the observed phenotype in your model. | Confirm the role of the p38 MAPK pathway in your experimental system using alternative methods, such as genetic knockdown (siRNA/shRNA). | |
| Inconsistent results between experiments. | Variations in cell seeding density, incubation times, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Prepare fresh reagents for each experiment. |
| The compound is precipitating out of the media. | Check the solubility of this compound in your culture media. Consider using a different solvent or a lower final concentration. |
Quantitative Data Summary
Table 1: Reported IC50 Values for SB 203580 and this compound
| Compound | Target/Process | System | IC50 Value |
| SB 203580 | p38α (SAPK2a) | In vitro kinase assay | 50 nM |
| SB 203580 | p38β2 (SAPK2b) | In vitro kinase assay | 500 nM |
| SB 203580 | IL-2-induced T cell proliferation | Primary human T cells | 3-5 µM |
| SB 203580 | Cytotoxicity | MDA-MB-231 cells | 85.1 µM |
| This compound | IL-1 production | Monocytes | 0.2 µM |
| This compound | 5-Lipoxygenase (5-LO) | Semi-purified enzyme | 24 µM |
Note: IC50 values can vary significantly depending on the experimental system. This table should be used as a guideline for initial concentration selection.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing cell viability in response to treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the compound concentration to determine the cytotoxic profile.
Protocol 2: Assessing Target Inhibition by Western Blot
This protocol describes how to measure the inhibition of a downstream target of p38 MAPK, such as phosphorylated HSP27, to confirm the activity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, UV radiation, or a relevant cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time.
-
Stimulation: Add a stimulus to activate the p38 MAPK pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of SB 203580.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 203580 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB 203580 and its Metabolites in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the p38 MAPK inhibitor SB 203580 and its sulfone metabolite in cell culture experiments, with a focus on stability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How stable is SB 203580 sulfone in cell culture media?
A1: There is limited direct data available in the public domain specifically detailing the stability of this compound in various cell culture media. However, the stability of its parent compound, SB 203580, has been more broadly characterized. In general, the stability of a small molecule in cell culture can be influenced by several factors including the composition of the medium (e.g., presence of serum), pH, temperature, and exposure to light.[1][2][3] For critical experiments, it is recommended to empirically determine the stability of this compound under your specific experimental conditions. A general protocol for assessing compound stability is provided in this guide.
Q2: What is the recommended working concentration for SB 203580 and its sulfone metabolite?
A2: The optimal working concentration is cell-type and application-dependent. For SB 203580, a common working concentration for in vitro cellular assays is between 1-10 µM. It has been reported that at concentrations greater than 20 µM, SB 203580 may induce the activation of the serine/threonine kinase Raf-1, which could lead to off-target effects. This compound has been shown to inhibit IL-1 production in monocytes with an IC50 of 0.2 µM and to inhibit stress response signaling with an IC50 of 0.03 µM.[4][5]
Q3: What are the known targets of SB 203580 and this compound?
A3: SB 203580 is a selective inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[6] It functions by competitively binding to the ATP pocket of the kinase. SB 203580 can also inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt). This compound is an analog of SB 203580 and also inhibits p38 MAP kinase-mediated stress response signaling.[4][5]
Q4: I am observing unexpected or no effects in my experiment. What should I do?
A4: First, verify the proper storage and handling of the compound. Both SB 203580 and its sulfone analog should be stored appropriately to maintain their activity. For SB 203580, it is recommended to store it at -20°C, protected from light, and to avoid repeated freeze-thaw cycles of reconstituted solutions. Next, refer to the troubleshooting guide below to diagnose potential issues related to compound stability, concentration, or experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Biological Effect
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of the compound in your specific cell culture medium over the time course of your experiment. An experimental protocol is provided below. Prepare fresh stock solutions and working solutions for each experiment. |
| Incorrect Working Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Start with a broad range of concentrations based on literature values. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target protein (p38 MAPK) and that the pathway is active under your experimental conditions. You can do this by treating with a known activator of the p38 MAPK pathway (e.g., anisomycin, LPS) and assessing the phosphorylation of p38 or its downstream targets via Western blotting.[7] |
| Solubility Issues | Ensure the compound is fully dissolved in the stock solution (typically DMSO) and is not precipitating when diluted in the cell culture medium. Visually inspect the medium for any signs of precipitation. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Lower the working concentration of the compound. High concentrations of SB 203580 (>20 µM) have been reported to have off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle control (medium with solvent only) to assess any solvent-induced toxicity. |
| Off-Target Effects | Be aware that kinase inhibitors can have off-target effects.[8] If the observed phenotype is inconsistent with p38 MAPK inhibition, consider if the compound might be affecting other signaling pathways.[9][10] |
Quantitative Data Summary
The following table summarizes key inhibitory concentrations for SB 203580 and its sulfone metabolite.
| Compound | Target/Activity | Cell Type/System | IC50 / Working Concentration |
| SB 203580 | p38α MAPK | In vitro kinase assay | 50 nM |
| p38β2 MAPK | In vitro kinase assay | 500 nM | |
| General Cell Culture | Various | 1-10 µM | |
| This compound | IL-1 Production | Monocytes | 0.2 µM[4][5] |
| Stress Response Signaling | CSBP binding assay | 0.03 µM[4][5] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Methodology:
-
Preparation of Compound-Containing Medium: Prepare a solution of this compound in your complete cell culture medium (including serum and other supplements) at the final working concentration.
-
Incubation: Aliquot the compound-containing medium into sterile tubes and incubate them under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2). Prepare separate aliquots for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Collection: At each designated time point, remove an aliquot and store it at -80°C until analysis. The 0-hour time point serves as the baseline.
-
Analytical Method: Analyze the concentration of the intact compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Workflow for determining compound stability in cell culture media.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of SB 203580.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Results with SB 203580 Sulfone as a Control
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected experimental outcomes when using SB 203580 sulfone as a negative control for the p38 MAPK inhibitor, SB 203580. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to clarify the potential sources of these unexpected results.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound as a negative control for SB 203580, but I am still observing an inhibition of my p38 MAPK-dependent pathway. Why is this happening?
A1: A common misconception is that this compound is an inactive control for SB 203580. However, experimental data shows that this compound is itself a potent inhibitor of p38 MAPK. It has been shown to inhibit p38 kinase with an IC50 of 30 nM and to inhibit IL-1 production in human monocytes with an IC50 of 200 nM[1][2]. This activity is comparable to the parent compound, SB 203580, which has an IC50 of approximately 50 nM for p38α[3][4]. Therefore, using this compound as a negative control will likely lead to the "unexpected" inhibition of p38 signaling.
Q2: What is the intended purpose of this compound in experiments?
A2: this compound is an analog of SB 203580 and is sometimes used in structure-activity relationship (SAR) studies to understand the chemical features required for p38 inhibition[5]. However, due to its own biological activity, it is not a suitable negative control for assessing the specificity of SB 203580's effects in cellular or biochemical assays.
Q3: Are there known off-target effects for SB 203580 that I should be aware of?
A3: Yes, SB 203580 is known to have several off-target effects, particularly at higher concentrations. It can inhibit other kinases such as JNKs, PKB/Akt, Raf-1, and PDK1[6]. It is crucial to use the lowest effective concentration of SB 203580 to minimize these off-target effects and to validate findings with other structurally different p38 inhibitors or genetic approaches like siRNA.
Q4: What are the best practices for a negative control when using SB 203580?
A4: A better approach for a negative control is to use a structurally similar but inactive analog, if available from the manufacturer, or to use a vehicle control (e.g., DMSO). Additionally, employing a structurally distinct p38 MAPK inhibitor can help confirm that the observed effects are due to the inhibition of the p38 pathway and not an off-target effect of SB 203580. For rigorous validation, genetic knockdown or knockout of p38 MAPK is the gold standard.
Q5: My results with SB 203580 are inconsistent across different experiments. What could be the cause?
A5: Inconsistency can arise from several factors. Ensure that the compound is fully dissolved and that the stock solutions are stored correctly to prevent degradation. The cellular context, including cell type, passage number, and confluency, can also influence the outcome. Furthermore, the concentration-dependent bi-directional effects of some p38 inhibitors on certain pathways, like iNOS expression, can lead to variability if concentrations are not precisely controlled.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of SB 203580 and its sulfone metabolite against p38 MAPK and other selected kinases. This data highlights the potent activity of this compound against p38, rendering it unsuitable as a negative control.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| SB 203580 | p38α (SAPK2a) | 50 | [3][4] |
| p38β2 (SAPK2b) | 500 | [3][4] | |
| LCK | >10,000 | [4] | |
| GSK-3β | >10,000 | [4] | |
| PKBα | 3,000 - 5,000 | [6] | |
| JNKs (total) | 3,000 - 10,000 | [6] | |
| PDK1 | 3,000 - 10,000 | [6] | |
| This compound | p38 | 30 | [2] |
| IL-1 Production (cellular) | 200 | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for p38 MAPK Activity
This protocol describes a non-radioactive method to measure the direct inhibitory effect of compounds on p38 MAPK activity using the downstream substrate ATF2.
Materials:
-
Active recombinant p38α kinase
-
Recombinant ATF2 protein (substrate)
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
SB 203580 and this compound (dissolved in DMSO)
-
Phospho-ATF2 (Thr71) antibody
-
Total ATF2 antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Prepare a kinase reaction mix by diluting active p38α kinase in Kinase Assay Buffer.
-
In a 96-well plate, add the test compounds (SB 203580, this compound, and vehicle control) at various concentrations.
-
Add the kinase reaction mix to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP (final concentration of ~1 µg ATF2 and 100 µM ATP per reaction).
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ATF2 (Thr71) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal substrate loading, the membrane can be stripped and re-probed with an antibody against total ATF2.
Protocol 2: Cell-Based Western Blot Assay for p38 MAPK Inhibition
This protocol assesses the ability of the compounds to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of its downstream target, MAPKAPK-2.
Materials:
-
A suitable cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
SB 203580 and this compound (dissolved in DMSO)
-
A p38 MAPK activator (e.g., anisomycin, LPS, or sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-MAPKAPK-2 (Thr334) antibody
-
Total MAPKAPK-2 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of SB 203580, this compound, or vehicle control for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MAPKAPK-2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MAPKAPK-2 and a loading control to ensure equal protein loading.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580 and its active sulfone metabolite.
References
Technical Support Center: Interpreting Data from SB 203580 vs. SB 203580 Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitors SB 203580 and its analog, SB 203580 sulfone.
Comparative Data of SB 203580 and this compound
To facilitate experimental design and data interpretation, the following tables summarize the key quantitative data for both compounds.
Table 1: Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| SB 203580 | p38α (SAPK2a) | Kinase Assay | 50 nM | [1] |
| p38β2 (SAPK2b) | Kinase Assay | 500 nM | [1] | |
| IL-1 production | Monocyte Assay | - | ||
| Stress Response Signaling | Cellular Assay | - | ||
| p38 MAPK | THP-1 Cell Assay | 0.3-0.5 µM | [1] | |
| This compound | p38α (SAPK2a) | - | - | |
| p38β2 (SAPK2b) | - | - | ||
| IL-1 production | Monocyte Assay | 0.2 µM | ||
| Stress Response Signaling | Cellular Assay | 0.03 µM | ||
| p38 MAPK | - | - |
Table 2: Kinase Selectivity and Off-Target Effects
| Compound | Off-Target Kinase/Protein | Effect | Concentration | Reference |
| SB 203580 | LCK, GSK-3β, PKBα | >100-500-fold less sensitive | - | [2][3] |
| PKB/Akt | Inhibition of phosphorylation | 3-5 µM | ||
| Raf-1 | Activation | >20 µM | ||
| Cyclooxygenase-1 & -2 | Inhibition | - | [2] | |
| This compound | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro p38 MAPK Kinase Assay (Radiometric Format)
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant active p38α kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
SB 203580 and this compound dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinase assay buffer, recombinant p38α kinase, and MBP substrate.
-
Compound Addition: Add varying concentrations of SB 203580 or this compound (typically as a serial dilution) to the reaction mixture. Include a DMSO vehicle control.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for each compound.
Cellular Assay for p38 MAPK Inhibition (Western Blot)
This assay assesses the ability of the inhibitors to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, U937, or primary cells)
-
Cell culture medium and supplements
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, LPS, sorbitol)
-
SB 203580 and this compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-MAPKAPK-2 (Thr222) and total MAPKAPK-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of SB 203580 or this compound, or DMSO (vehicle control) for 1-2 hours.[4]
-
Stimulation: Add the chosen stimulus to activate the p38 MAPK pathway and incubate for the appropriate time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-MAPKAPK-2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total MAPKAPK-2 to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MAPKAPK-2 to total MAPKAPK-2. Normalize the results to the stimulated control to determine the inhibitory effect of each compound.
Signaling Pathways and Experimental Workflows
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary difference in the known activity between SB 203580 and this compound?
A: SB 203580 is a well-characterized, potent, and selective inhibitor of p38α and p38β MAPK isoforms.[1] Its primary mechanism is the competitive inhibition of ATP binding. This compound is an analog of SB 203580 and has been shown to inhibit IL-1 production and stress response signaling in cellular assays. While it is expected to inhibit p38 MAPK, its detailed kinase selectivity profile and direct comparison of potency against p38 isoforms are less documented in publicly available literature.
Q2: I am not seeing inhibition of my downstream target with SB 203580. What could be the issue?
A:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration. For cellular assays, a starting concentration of 1-10 µM is often recommended.[4] The IC50 can vary significantly between cell-free kinase assays and cellular assays.
-
Cell Permeability: While generally cell-permeable, issues with compound uptake in certain cell lines could be a factor.
-
Compound Stability: Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The activation of the p38 MAPK pathway may be weak or transient in your experimental setup. Confirm strong activation of p38 MAPK in your positive control (e.g., by checking phosphorylation of p38 itself or a known downstream target).
-
Alternative Pathways: Your observed phenotype might be regulated by a pathway that is not dependent on p38α/β.
Q3: I am observing off-target effects with SB 203580. How can I confirm my results are specific to p38 MAPK inhibition?
A:
-
Use a Structurally Different p38 MAPK Inhibitor: To confirm that the observed effect is due to p38 MAPK inhibition, use another potent and selective p38 MAPK inhibitor with a different chemical structure.
-
Titrate the Inhibitor: Use the lowest effective concentration of SB 203580 to minimize off-target effects. At higher concentrations (>20 µM), SB 203580 has been reported to activate Raf-1. It can also inhibit PKB/Akt at concentrations between 3-5 µM.
-
Use a Negative Control: this compound, if determined to be a weaker p38 inhibitor in your system, could potentially be used as a negative control to distinguish p38-dependent effects from off-target effects, provided its own off-target profile is considered.
-
Genetic Approaches: Use siRNA or shRNA to specifically knockdown p38 MAPK and see if this phenocopies the effect of the inhibitor.
Q4: Can I use this compound as a direct substitute for SB 203580 in my experiments?
A: Not without proper validation. Although it is an analog, its potency and selectivity for p38 MAPK isoforms may differ from SB 203580. It is crucial to perform a dose-response experiment to determine the IC50 of this compound for p38 MAPK inhibition in your specific assay system and compare it to SB 203580.
Q5: My results with SB 203580 are inconsistent between experiments. What are the common causes of variability?
A:
-
Inhibitor Preparation: Inconsistent preparation of stock solutions and working dilutions is a common source of variability. Always prepare fresh dilutions from a validated stock.
-
Cellular State: The activation state of the p38 MAPK pathway can be influenced by cell density, passage number, and serum conditions. Standardize these parameters across experiments.
-
Stimulus Potency: The potency of the stimulus used to activate the p38 pathway can vary. Use a consistent source and concentration of the stimulus.
-
Timing of Treatment: The timing of inhibitor pre-treatment and stimulation should be kept consistent.
Q6: How should I prepare and store my stock solutions of SB 203580 and this compound?
A: Both compounds are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions, thaw an aliquot and dilute it in the appropriate cell culture medium or assay buffer immediately before use. Protect stock solutions from light.
References
Technical Support Center: JNK Activation by SB203580 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the p38 MAPK signaling pathway using SB203580 and its analogs. A key consideration in these experiments is the potential for off-target effects, specifically the activation of the c-Jun N-terminal kinase (JNK) pathway. This guide will address common issues and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm using SB203580 to inhibit p38 MAPK, but I'm observing an unexpected increase in the phosphorylation of JNK and its downstream targets. Is this a known phenomenon?
A1: Yes, this is a documented off-target effect. Several studies have shown that specific p38 MAPK inhibitors, including SB203580 and its analog SB202190, can induce the activation of the JNK signaling pathway. This activation is dose- and time-dependent and has been observed in multiple cell lines.
Q2: What is the mechanism behind JNK activation by SB203580 and its analogs?
A2: The activation of JNK by these inhibitors is understood to occur through the Mixed Lineage Kinase 3 (MLK-3) and Mitogen-activated protein Kinase Kinase 4/7 (MKK4/MKK7) signaling cascade. Essentially, inhibition of p38 MAPK can lead to the phosphorylation and activation of MLK3, which in turn phosphorylates and activates MKK4 and MKK7. These kinases then dually phosphorylate and activate JNK.
Q3: Can this off-target JNK activation affect my experimental outcomes?
A3: Absolutely. Unintended JNK activation can lead to misinterpretation of data, as both the p38 and JNK pathways are involved in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation. Attributing an observed cellular response solely to p38 MAPK inhibition in the presence of JNK activation would be inaccurate.
Q4: Are there alternative p38 MAPK inhibitors that do not activate JNK?
A4: The cross-reactivity of kinase inhibitors is a common challenge. While SB203580 and SB202190 are widely used, it is crucial to characterize the specificity of any inhibitor in your experimental system. It is recommended to test other p38 MAPK inhibitors with different chemical scaffolds and to use complementary approaches, such as siRNA or shRNA-mediated knockdown of p38 MAPK, to validate your findings.
Q5: How can I confirm that the JNK activation I'm seeing is a result of the p38 inhibitor?
A5: To confirm this, you can perform a dose-response experiment and a time-course analysis to see if JNK phosphorylation correlates with the concentration and duration of inhibitor treatment. Additionally, you can use a JNK-specific inhibitor, such as SP600125, in conjunction with the p38 inhibitor to see if the downstream effects you are observing are reversed.
Troubleshooting Guides
Issue 1: Unexpected Phosphorylation of JNK Detected by Western Blot
-
Possible Cause: Off-target activation of the JNK pathway by the p38 MAPK inhibitor.
-
Troubleshooting Steps:
-
Confirm with a Dose-Response Experiment: Treat cells with a range of concentrations of the p38 inhibitor (e.g., 0.1, 1, 5, 10, 20 µM). Analyze JNK phosphorylation (p-JNK) levels by Western blot. A dose-dependent increase in p-JNK will suggest the inhibitor is the cause.
-
Perform a Time-Course Analysis: Treat cells with a fixed concentration of the inhibitor and harvest cell lysates at different time points (e.g., 0, 15, 30, 60, 120 minutes). A time-dependent increase in p-JNK will further support the inhibitor's role.
-
Use a JNK Inhibitor Control: Co-treat cells with the p38 inhibitor and a specific JNK inhibitor (e.g., SP600125). If the downstream effects are attenuated, it confirms the involvement of the JNK pathway.
-
Validate with a Different p38 Inhibitor: If possible, use a structurally different p38 MAPK inhibitor to see if the same effect is observed.
-
Employ a Non-pharmacological Approach: Use siRNA or shRNA to specifically knock down p38 MAPK and observe if this recapitulates the effects seen with the inhibitor.
-
Issue 2: High Background or Non-Specific Bands in Phospho-JNK Western Blot
-
Possible Cause: Suboptimal antibody concentration, insufficient blocking, or inadequate washing.
-
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: Perform a dot blot with varying concentrations of your phospho-JNK antibody to determine the optimal dilution.
-
Optimize Blocking Conditions: Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, as milk contains phosphoproteins that can cause background).[1]
-
Increase Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[2]
-
Use Fresh Buffers: Ensure all buffers, especially blocking and washing buffers, are freshly prepared to avoid contamination.[2]
-
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| SB203580 | p38α/SAPK2a | 50 | [3] |
| p38β2/SAPK2b | 500 | [3] | |
| SB202190 | p38α/SAPK2a | 50 | [4][5][6][7][8] |
| p38β2/SAPK2b | 100 | [4][5][6][7][8] |
| Inhibitor | Cell Line | Effect | Concentration for Effect | Reference(s) |
| SB203580 | MDA-MB-231 | Inhibition of proliferation | IC50 = 85.1 µM | [9] |
| SB202190 | MDA-MB-231 | Inhibition of proliferation | IC50 = 46.6 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK Detection
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: In Vitro JNK Kinase Assay
-
Immunoprecipitation of JNK:
-
Incubate 200-500 µg of cell lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun (as a substrate) and ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the phosphorylation of c-Jun by Western blot using a phospho-c-Jun (Ser63) specific antibody.
-
Visualizations
Caption: Signaling pathway of SB203580-induced JNK activation.
Caption: Experimental workflow for Western blot analysis of phospho-JNK.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
SB 203580 sulfone solubility and preparation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of SB 203580 sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from SB 203580?
A1: this compound is an analog of SB 203580, a well-known p38 MAP kinase inhibitor.[1][2] While both compounds are related, this compound itself is described as an inhibitor of IL-1 production in monocytes (IC50 of 0.2 µM) and binds to CSAID binding proteins (CSBP) with an IC50 of 0.03 µM.[1] It also inhibits 5-LO with an IC50 of 24 µM.[1] The primary structural difference is the oxidation of the methylsulfinyl group in SB 203580 to a sulfone group. This modification can affect the compound's solubility and biological activity.
Q2: What are the primary challenges when working with this compound?
A2: The main challenges are related to its solubility. Achieving a clear, stable solution often requires specific solvents and techniques, such as ultrasonication and warming.[3] Using fresh, high-quality solvents is crucial, as hygroscopic (water-absorbing) DMSO can significantly impair solubility.[3]
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the lyophilized powder at -20°C, desiccated, and protected from light. Under these conditions, it is stable for up to 24 months.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder does not dissolve in DMSO. | 1. Incorrect solvent quality. 2. Insufficient agitation/heating. 3. Compound concentration is too high. | 1. Use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[3] 2. Use ultrasonication and gentle warming (up to 60°C) to aid dissolution.[3] 3. Do not exceed the maximum solubility of 100 mg/mL.[3] |
| Precipitate forms after diluting the DMSO stock solution in aqueous media. | 1. Poor aqueous solubility. 2. Shock precipitation from rapid dilution. | 1. For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[3] 2. When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing. |
| Inconsistent experimental results. | 1. Compound degradation. 2. Inaccurate concentration of stock solution. | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] Protect solutions from light. 2. Ensure the compound is fully dissolved before making serial dilutions. Recalibrate pipettes regularly. |
Solubility Data
The solubility of this compound and its parent compound, SB 203580, varies significantly across different solvents. The following table summarizes key solubility data.
| Compound | Solvent | Maximum Concentration | Molar Concentration |
| This compound | DMSO | 100 mg/mL | 254.17 mM |
| DMF | 50 mg/mL | 127.09 mM | |
| SB 203580 | DMSO | 100 mg/mL | - |
| Ethanol | 10 mg/mL | - | |
| DMF | 20 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:9) | 0.5 mg/mL | - |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
To facilitate dissolution, sonicate the mixture in an ultrasonic bath.[3]
-
If necessary, gently warm the solution to 60°C.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an In Vivo Dosing Solution (5 mg/mL)
This protocol is intended for preparing a solution suitable for administration in animal models and yields a clear solution of at least 5 mg/mL.[3]
-
Begin with a pre-made 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, combine the following in order:
-
100 µL of the 50 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix until the solution is clear and homogenous.
-
-
Use the prepared solution immediately or store appropriately for the duration of your experiment.
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Simplified p38 MAPK signaling pathway and the action of SB 203580.
References
Technical Support Center: Troubleshooting Inconsistent Results with SB 203580 and its Sulfone Metabolite
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental outcomes when using the p38 MAPK inhibitor SB 203580 and its active sulfone metabolite.
Frequently Asked Questions (FAQs)
Q1: What are SB 203580 and SB 203580 sulfone, and how do they work?
SB 203580 is a potent, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions as an ATP-competitive inhibitor, specifically targeting the p38α and p38β isoforms.[4] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and various other physiological processes.[5] this compound is an active metabolite of SB 203580 and is also a potent inhibitor of p38 MAPK.[6][7]
Q2: Why am I observing inconsistent results between experiments using SB 203580?
Inconsistent results with SB 203580 can arise from several factors, with off-target effects being a primary concern. At higher concentrations, typically above 1-10 µM, SB 203580 can inhibit other kinases, leading to unforeseen biological consequences and making data interpretation difficult. Additionally, the metabolic conversion of SB 203580 to its sulfone metabolite can vary between different cell types and experimental conditions, leading to variability in the observed effects.[8]
Q3: What are the known off-target effects of SB 203580?
Beyond its intended target, p38 MAPK, SB 203580 has been reported to inhibit other kinases and enzymes, which can contribute to inconsistent or misleading results. Notably, at concentrations higher than those required for p38 inhibition, SB 203580 can affect the activity of c-Jun N-terminal kinases (JNKs), Casein Kinase 1 (CK1), and Protein Kinase B (PKB/Akt).[4][9] It has also been shown to activate the Raf-1 kinase at concentrations greater than 20 µM.
Q4: How does this compound differ from the parent compound, SB 203580?
This compound is a potent inhibitor of p38 MAPK, with an IC50 of 30 nM.[6][7] It also inhibits the production of IL-1 in human monocytes with an IC50 of 200 nM.[6][7] While both compounds target p38 MAPK, their off-target profiles and potencies against other kinases may differ, potentially explaining some of the inconsistent results observed between studies or even within the same lab.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using SB 203580 and its sulfone metabolite.
Issue 1: High Variability in Experimental Readouts
High variability in results can often be traced back to issues with compound stability, solubility, or concentration-dependent off-target effects.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of SB 203580 and this compound in a suitable solvent like DMSO.[6][9][10] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][10] |
| Poor Solubility | Ensure complete dissolution of the compound. For this compound, warming and ultrasonication may be necessary for complete solubilization in DMSO.[6] Use freshly opened, high-quality DMSO as moisture can reduce solubility.[9] |
| Concentration-Dependent Off-Target Effects | Perform a dose-response curve to determine the optimal concentration that inhibits p38 MAPK without significant off-target effects. Whenever possible, use the lowest effective concentration. |
| Metabolic Conversion | Be aware that different cell types may metabolize SB 203580 to its sulfone at different rates.[8] Consider using a cell line with low metabolic activity or directly using this compound for more consistent results. |
Issue 2: Discrepancies Between Results with SB 203580 and this compound
Observed differences in the effects of the parent compound and its metabolite can be due to variations in their respective potencies and off-target activities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Different On-Target Potency | While both are potent p38 MAPK inhibitors, there may be subtle differences in their IC50 values against different p38 isoforms. Refer to the quantitative data below and consider which isoform is most relevant to your experimental system. |
| Divergent Off-Target Profiles | The sulfone metabolite may have a different kinase selectivity profile compared to SB 203580. If possible, perform a kinase panel screening for both compounds to identify any significant differences in off-target inhibition. |
| Cellular Uptake and Efflux | The two compounds may have different rates of cell permeability and be subject to different efflux pump activities. This can lead to different intracellular concentrations and, consequently, different biological effects.[11] |
Data Presentation
Inhibitory Potency (IC50) of SB 203580 and its Sulfone Metabolite
| Compound | Target | IC50 Value | Reference |
| SB 203580 | p38α (SAPK2a) | 50 nM | [4] |
| p38β2 | 500 nM | [4] | |
| p38 MAPK (in THP-1 cells) | 0.3-0.5 µM | [9] | |
| Total SAPK/JNK activity | 3-10 µM | [4][9] | |
| PKB/Akt | 3-5 µM | [9] | |
| This compound | p38 MAP Kinase | 30 nM | [6][7] |
| IL-1 Production (human monocytes) | 200 nM | [6][7] | |
| 5-LO | 24 µM | [6] |
Solubility and Storage Recommendations
| Compound | Solvent | Solubility | Storage of Stock Solution |
| SB 203580 | DMSO | 25 mM | -20°C |
| This compound | DMSO | 100 mg/mL (requires warming and sonication) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Compare Inhibitor Potency
This protocol allows for the direct comparison of the inhibitory activity of SB 203580 and this compound against p38 MAPK.
Materials:
-
Recombinant active p38α kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SB 203580 and this compound stock solutions in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α kinase, and MBP substrate.
-
Add SB 203580 or this compound at various concentrations (serial dilutions). Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Protocol 2: Western Blot Analysis of p38 MAPK Pathway Activation
This protocol assesses the ability of the inhibitors to block the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK-2, in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, LPS, UV radiation)[12]
-
SB 203580 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SB 203580, this compound, or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
Visualizations
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. SB 203580 [sigmaaldrich.com]
- 2. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SB203580 | Cell Signaling Technology [cellsignal.com]
- 11. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cell Type-Specific Responses to SB 203580 and SB 203580 Sulfone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing SB 203580 and its analog, SB 203580 sulfone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB 203580 and this compound?
A1: SB 203580 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] It functions by binding to the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates. This compound is an analog of SB 203580 and is also known to inhibit p38 MAPK-mediated stress response signaling.[2]
Q2: What are the key differences between SB 203580 and this compound?
A2: SB 203580 is the more extensively studied of the two compounds. This compound is an analog of SB 203580. While both inhibit the p38 MAPK pathway, they may exhibit different potencies and off-target effects. For instance, this compound inhibits IL-1 production in monocytes with an IC50 of 0.2 µM and stress response signaling with an IC50 of 0.03 µM.[2]
Q3: What are the known off-target effects of SB 203580?
A3: While highly selective for p38 MAPK at lower concentrations (typically 1-10 µM), SB 203580 can exhibit off-target effects at higher concentrations. Notably, at concentrations greater than 20 µM, it can induce the activation of the serine/threonine kinase Raf-1. It has also been reported to inhibit the phosphorylation and activation of Protein Kinase B (PKB/Akt).[1]
Q4: How should I prepare and store SB 203580 and this compound?
A4: SB 203580 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated and protected from light.[3] For a 10 mM stock solution, 5 mg of the inhibitor can be resuspended in 1.32 ml of DMSO.[3] It is recommended to aliquot the stock solution and store it at -20°C to avoid multiple freeze-thaw cycles, which can degrade the inhibitor.[3] Once in solution, it should be used within three months to prevent loss of potency.[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with SB 203580 and this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p38 MAPK signaling | Inactive compound due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions. |
| Insufficient concentration of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell line is resistant to the inhibitor. | Verify the expression and activity of p38 MAPK in your cell line. Consider using a different p38 MAPK inhibitor. | |
| Unexpected or paradoxical effects (e.g., activation of other pathways) | Off-target effects at high concentrations. | Use the lowest effective concentration of the inhibitor. At concentrations above 20 µM, SB 203580 can activate Raf-1. |
| Cell type-specific signaling networks. | The cellular context can influence the outcome of p38 MAPK inhibition. Thoroughly characterize the signaling pathways in your specific cell model. | |
| Cell toxicity or death | High concentration of the inhibitor or DMSO. | Perform a toxicity assay to determine the maximum non-toxic concentration of the inhibitor and the DMSO vehicle in your cell line. |
| Off-target effects leading to apoptosis. | Investigate the activation of apoptotic pathways (e.g., caspase cleavage) in response to inhibitor treatment. | |
| Variability in experimental results | Inconsistent inhibitor concentration or incubation time. | Ensure accurate pipetting and consistent timing across all experiments. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of SB 203580 and this compound in various cell types and against different targets.
Table 1: IC50 Values for SB 203580
| Target | Cell Line/System | IC50 | Reference |
| p38α (SAPK2a) | In vitro kinase assay | 50 nM | |
| p38β2 (SAPK2b) | In vitro kinase assay | 500 nM | |
| IL-2 induced proliferation | Primary human T cells | 3-5 µM | |
| IL-2 induced proliferation | Murine CT6 T cells | 3-5 µM | |
| IL-2 induced proliferation | BAF F7 B cells | 3-5 µM | |
| LPS-induced TNF-α production | THP-1 (human monocytic) | 160 nM | |
| p38 MAP Kinase | PC12 | 0.6 µM | |
| Vincristine resistance reversal | L1210/VCR (mouse leukemia) | LC50 of vincristine decreased from 3.203 µM to 0.557 µM | [4] |
Table 2: IC50 Values for this compound
| Target | Cell Line/System | IC50 | Reference |
| IL-1 production | Monocytes | 0.2 µM | [2] |
| Stress response signaling (CSBP binding) | In vitro | 0.03 µM | [2] |
Experimental Protocols
Western Blot Analysis of Phospho-p38 MAPK Inhibition
This protocol describes the detection of phosphorylated p38 MAPK levels in cell lysates following treatment with SB 203580 or this compound.
Materials:
-
Cells of interest
-
SB 203580 or this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution), Rabbit anti-total p38 MAPK (as a loading control)
-
HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of SB 203580 or this compound for 1-2 hours. Stimulate cells with a known p38 MAPK activator (e.g., anisomycin, sorbitol) for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
SB 203580 or this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat the cells with various concentrations of SB 203580 or this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the point of inhibition by SB 203580 and its sulfone analog.
Experimental Workflow
Caption: A general experimental workflow for studying the effects of SB 203580 and its sulfone analog on cultured cells.
Troubleshooting Logic
Caption: A logical flowchart to guide troubleshooting of unexpected experimental outcomes.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in experiments with SB 203580 sulfone
Welcome to the technical support center for SB 203580 sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sulfone analog of SB 203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions as a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAPK.[2] The primary target of this class of inhibitors is the p38α and p38β isoforms of MAPK.[4][5]
Q2: What is the p38 MAPK signaling pathway?
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines (e.g., IL-1, TNF-α), osmotic shock, UV light, and growth factors.[6] Activation of this pathway is involved in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[6] Upstream kinases MKK3 and MKK6 activate p38 MAPK through phosphorylation at specific threonine and tyrosine residues.[6][7] Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, to elicit a cellular response.[6]
p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Design
Q3: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a general starting range is between 0.1 µM and 10 µM. For its parent compound, SB 203580, concentrations of 1-10 µM are commonly used for cell culture assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[2] For a 10 mM stock solution of the parent compound SB 203580, it is recommended to resuspend 5 mg in 1.32 ml of DMSO.[6] After reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] Stock solutions are generally stable for up to 6 months at -20°C.[2]
Q5: What are appropriate negative and positive controls for experiments using this compound?
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to control for any effects of the solvent itself.
-
Inactive Analog (if available): Use a structurally related but biologically inactive analog of the inhibitor to ensure that the observed effects are due to the specific inhibition of p38 MAPK.
-
-
Positive Controls:
-
Known p38 MAPK Activator: Treat cells with a known activator of the p38 MAPK pathway, such as anisomycin, sorbitol, or lipopolysaccharide (LPS), to confirm that the pathway is functional in your experimental system.
-
Assessment of Downstream Targets: Measure the phosphorylation of a known downstream target of p38 MAPK, such as MAPKAPK-2 or HSP27, to confirm that this compound is effectively inhibiting the kinase activity.[6]
-
Troubleshooting
Q6: My experimental results are inconsistent. What are the potential sources of variability?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][6] Degradation of the compound will lead to reduced potency.
-
Cell Culture Conditions: Maintain consistency in cell density, passage number, and serum concentration, as these can all influence signaling pathways.
-
Pipetting Accuracy: Ensure accurate and consistent preparation of dilutions for every experiment.
-
Incubation Times: Adhere strictly to the pre-incubation and treatment times outlined in your protocol.
Troubleshooting Workflow for Inconsistent Experimental Results.
Q7: I am not observing the expected inhibition of the p38 MAPK pathway. What should I check?
-
Compound Concentration: Your concentration of this compound may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and stimulus.
-
Pre-incubation Time: A pre-incubation period of 1-2 hours is generally recommended to allow the inhibitor to enter the cells and bind to the target kinase before applying a stimulus.[6] This may need to be optimized.
-
Pathway Activation: Confirm that the p38 MAPK pathway is being robustly activated in your positive controls. If the activation is weak, the inhibitory effect may not be apparent.
-
Readout Method: Ensure that your method for detecting p38 MAPK activity (e.g., Western blot for phosphorylated substrates) is sensitive and working correctly.
Off-Target Effects
Q8: Does SB 203580 or its sulfone have known off-target effects?
Yes, while SB 203580 is considered a selective p38 MAPK inhibitor, off-target effects have been reported, particularly at higher concentrations. It is important to be aware of these to correctly interpret your results.
-
Raf-1 Activation: At concentrations above 20 µM, SB 203580 has been shown to induce the activation of the serine/threonine kinase Raf-1.
-
Casein Kinase 1 (CK1) Inhibition: SB 203580 has been reported to inhibit CK1, which could affect pathways such as CREB phosphorylation.[8]
-
PKB/Akt Inhibition: The parent compound, SB 203580, can inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt).
-
JNK Activation: In some cell types, such as primary human hepatocytes, SB 203580 has been observed to activate the JNK MAP kinase pathway.[9]
Q9: How can I minimize and control for off-target effects?
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of this compound that effectively inhibits p38 MAPK in your system. This will minimize the likelihood of engaging off-target kinases.
-
Use a Second, Structurally Different p38 MAPK Inhibitor: To confirm that your observed phenotype is due to p38 MAPK inhibition, use another selective p38 MAPK inhibitor with a different chemical structure. If both inhibitors produce the same effect, it is more likely to be a true result of p38 MAPK inhibition.
-
Monitor for Known Off-Target Effects: If your experimental system involves pathways known to be affected by off-targets (e.g., Akt or Raf signaling), it is advisable to monitor the activation state of key proteins in those pathways.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| This compound | p38 Kinase | 30 nM | In vitro kinase assay |
| This compound | IL-1 Production | 200 nM | Human Monocytes |
| SB 203580 | SAPK2a/p38α | 50 nM | In vitro kinase assay |
| SB 203580 | SAPK2b/p38β2 | 500 nM | In vitro kinase assay |
Data compiled from multiple sources.[2][4][10]
Key Experimental Protocols
General Protocol for Inhibition of p38 MAPK in Cultured Cells
This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental setup.
-
Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight.
-
Serum Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment:
-
Prepare fresh dilutions of this compound in your cell culture medium from a frozen stock.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (or vehicle control).
-
Pre-incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[6]
-
-
Stimulation:
-
Add the p38 MAPK pathway agonist (e.g., LPS, sorbitol, anisomycin) directly to the medium containing the inhibitor.
-
Incubate for the appropriate time to induce p38 MAPK activation (typically 15-60 minutes).
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analyze the cell lysates by Western blot for phosphorylated p38, phosphorylated downstream targets (e.g., phospho-MAPKAPK-2), or by other relevant assays.
-
General Experimental Workflow for Using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Validation & Comparative
Validating p38 MAPK Inhibition: A Comparative Guide to SB 203580 Sulfone and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the accurate validation of p38 mitogen-activated protein kinase (MAPK) inhibition is critical for advancing investigations into inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective comparison of SB 203580 sulfone and other widely used p38 MAPK inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and apoptosis. Consequently, inhibitors of this pathway are invaluable for dissecting its physiological and pathological roles. SB 203580 has been a cornerstone tool for this purpose. This guide focuses on its analog, this compound, and compares its performance with the parent compound and other notable inhibitors like SB 202190 and BIRB 796.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses and inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues. Activated p38 MAPK proceeds to phosphorylate various downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory cytokines and other stress-responsive genes.
Figure 1: Simplified p38 MAPK signaling pathway.
Comparative Analysis of p38 MAPK Inhibitors
The selection of an appropriate inhibitor is contingent on its potency, selectivity, and mechanism of action. This section provides a comparative overview of this compound and its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Key Characteristics |
| This compound | p38 MAPK | ATP-competitive | 0.2 µM (IL-1 production in monocytes)[1] | Analog of SB 203580; limited publicly available selectivity data. |
| SB 203580 | p38α, p38β2 | ATP-competitive | p38α: 50 nM, p38β2: 500 nM[2] | Widely used research tool; known off-target effects on kinases like LCK, GSK-3β, and PKBα.[2] |
| SB 202190 | p38α, p38β2 | ATP-competitive | p38α: 50 nM, p38β2: 100 nM[3][4][5] | Highly selective and potent cell-permeable inhibitor.[3][5] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Allosteric (Type II) | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[6] | High affinity and slow dissociation rate; also inhibits JNK2 and c-Raf.[7][8] |
Experimental Protocols
Accurate validation of p38 MAPK inhibition requires robust experimental design. Below are detailed protocols for biochemical and cell-based assays.
Biochemical p38α Kinase Assay
This in vitro assay directly measures the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2 or Myelin Basic Protein)
-
ATP
-
Test inhibitors (this compound, SB 203580, etc.)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, add the p38α kinase, the kinase substrate, and the test inhibitor to the kinase assay buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of SB 203580 and SB 203580 Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the p38 MAPK inhibitor SB 203580 and its analog, SB 203580 sulfone. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
SB 203580 is a well-characterized, potent, and selective inhibitor of p38 MAP kinase, particularly targeting the α and β isoforms. It has been extensively used in research to probe the function of the p38 MAPK signaling pathway in various cellular processes, including inflammation and cytokine production. This compound is an analog of SB 203580 and has also been shown to inhibit inflammatory responses. However, direct comparative studies evaluating the efficacy of these two compounds under the same experimental conditions are limited. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways to aid in understanding their mechanisms of action.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for SB 203580 and this compound. It is important to note that the lack of direct head-to-head studies necessitates a cross-study comparison, which may not fully account for variations in experimental conditions.
| Parameter | SB 203580 | This compound |
| Target | p38 MAPK (SAPK2a/p38α and SAPK2b/p38β2) | Cytosolic Spleen A-II-binding proteins (CSAID binding proteins), IL-1 Production |
| IC50 | p38α: 50 nM[1] p38β2: 500 nM[1] IL-2 induced T-cell proliferation: 3-5 µM[2] LPS-induced TNF-α production (THP-1 cells): 160 nM[2] JNKs: 3-10 µM[3] | IL-1 production in monocytes: 0.2 µM[4] CSBP mediated stress response signaling: 0.03 µM[4] |
| Mechanism of Action | ATP-competitive inhibitor of p38 MAPK | Competitive binding to CSAID binding proteins[4] |
| Known Off-Targets | LCK, GSK-3β, PKBα (100-500 fold less selective)[1], JNKs[3] | Not extensively documented in available literature |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for designing new studies. Below are protocols for assays commonly used to evaluate the efficacy of p38 MAPK inhibitors like SB 203580.
In Vitro p38 MAPK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
SB 203580 and/or this compound
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α kinase, and MBP substrate.
-
Add the test compound (SB 203580 or this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Cytokine Inhibition (e.g., TNF-α)
This assay assesses the ability of the inhibitors to block the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
SB 203580 and/or this compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kit for human TNF-α
Procedure:
-
Plate the cells (e.g., THP-1 cells at a density of 1x10⁶ cells/mL) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (SB 203580 or this compound) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production at each compound concentration and determine the IC50 value.
Mandatory Visualization
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by SB 203580.
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 203580.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a logical workflow for comparing the efficacy of kinase inhibitors.
Caption: A generalized workflow for the comparative evaluation of kinase inhibitors.
References
Validating p38 MAPK Inhibition: A Comparative Guide to SB 203580 and its Inactive Sulfone Analog
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical inhibitor is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the widely used p38 MAPK inhibitor, SB 203580, and its structurally similar but inactive sulfone analog, SB 202474, for the validation of p38 MAPK-specific effects.
Unveiling Specificity: A Head-to-Head Comparison
SB 203580 is a potent and selective inhibitor of p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) family.[1][2] Its inhibitory action is achieved through competition with ATP for binding to the kinase domain. To ensure that the observed cellular effects of SB 203580 are indeed due to the inhibition of p38 MAPK and not an unforeseen interaction with other cellular components, a negative control is essential. The ideal negative control is a molecule that is structurally analogous to the inhibitor but lacks its specific inhibitory activity. For SB 203580, the sulfone analog, SB 202474, serves this critical role.[1][3] SB 202474 is explicitly described as a negative control for p38 MAPK inhibition, possessing no ability to inhibit p38 MAPK activity.[3]
Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of SB 203580 against various kinases, highlighting its selectivity for p38 MAPK. In contrast, SB 202474 is established as inactive against p38 MAPK.
| Kinase Target | SB 203580 IC50 | SB 202474 IC50 | Reference(s) |
| p38α (SAPK2a) | 50 nM | Inactive | [1] |
| p38β2 (SAPK2b) | 500 nM | Inactive | [1] |
| LCK | >10 µM | Not reported | [1] |
| GSK3β | >10 µM | Not reported | [1] |
| PKBα | >10 µM | Not reported | [1] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of SB 203580, it is crucial to perform experiments with both the active inhibitor and its inactive analog, SB 202474, at identical concentrations.
Biochemical Assay: In Vitro Kinase Activity
This assay directly measures the ability of SB 203580 to inhibit p38 MAPK enzymatic activity, while SB 202474 should show no effect.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
SB 203580
-
SB 202474
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of SB 203580 and SB 202474.
-
In a reaction tube, combine the recombinant p38α MAPK enzyme, the ATF2 substrate, and the kinase assay buffer.
-
Add either SB 203580, SB 202474, or vehicle (DMSO) to the respective tubes and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into ATF2 using a phosphorimager.
Expected Outcome: SB 203580 will show a dose-dependent decrease in ATF2 phosphorylation, while SB 202474 will have no significant effect on ATF2 phosphorylation compared to the vehicle control.
Cellular Assay: Western Blot Analysis of Downstream Substrate Phosphorylation
This assay assesses the ability of SB 203580 to inhibit the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a known downstream target, such as MAPK-activated protein kinase 2 (MAPKAPK2) or HSP27.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and reagents
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, LPS, UV radiation)
-
SB 203580
-
SB 202474
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting apparatus
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-MAPKAPK2, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with SB 203580, SB 202474, or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
Stimulate the cells with the chosen agonist for the appropriate time to activate the p38 MAPK pathway.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated downstream target (e.g., phospho-MAPKAPK2).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies for the total downstream target, phospho-p38, and total p38 to ensure equal loading and to confirm p38 activation.
Expected Outcome: In cells treated with the stimulus, SB 203580 will significantly reduce the phosphorylation of the downstream substrate. In contrast, cells treated with SB 202474 will show a phosphorylation level similar to the stimulated vehicle-treated control, demonstrating that the effect of SB 203580 is specific to its p38 MAPK inhibitory activity.
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
p38 MAPK signaling pathway and the point of inhibition by SB 203580.
Workflow for validating p38 MAPK inhibitor specificity.
Logical framework for validating inhibitor specificity.
References
A Comparative Guide to p38 MAPK Inhibitors: SB 203580 Sulfone and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 203580 sulfone and other prominent p38 mitogen-activated protein kinase (MAPK) inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies in inflammation, cancer, and other diseases where the p38 MAPK pathway is a critical signaling node.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] It plays a significant role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK are valuable research tools and potential therapeutic agents for a variety of inflammatory diseases. The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ. Most inhibitors, including the pyridinyl imidazole class to which SB 203580 belongs, primarily target the p38α and p38β isoforms.[1]
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and a selection of other widely studied p38 MAPK inhibitors. The data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: In Vitro Potency of p38 MAPK Inhibitors Against p38 Isoforms
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Reference(s) |
| SB 203580 | 50 | 500 | Inactive | Inactive | [2] |
| SB 202190 | 44 | - | Inactive | Inactive | [3] |
| This compound | - | - | - | - | - |
| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [3][4] |
| VX-745 (Neflamapimod) | 10 | 220 | Inactive | - | [3] |
| VX-702 | - | - | - | - | [3] |
| SCIO-469 | 9 | ~90 | - | - | [3] |
| TAK-715 | 7.1 | 28-fold less potent than p38α | Inactive | Inactive | [3] |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - | [3] |
| Pamapimod | 14 | 480 | Inactive | Inactive | [3] |
| SD-0006 | 16 | 677 | Inactive | Inactive | [3] |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cellular Assay | Cell Type | Readout | IC50 | Reference(s) |
| SB 203580 | LPS-induced cytokine synthesis | THP-1 | TNF-α/IL-1β release | 50-100 nM | [5] |
| This compound | IL-1 production | Monocytes | IL-1 release | 200 nM | Not publicly available |
| This compound | CSBP binding | - | Competitive binding | 30 nM | Not publicly available |
| BIRB-796 (Doramapimod) | Proliferation | U87 & U251 glioblastoma cells | Cell viability | 34.96 µM & 46.30 µM | [6] |
| VX-745 (Neflamapimod) | LPS-induced TNFα production | Human whole blood | TNF-α release | 51-180 nM | |
| SB 202190 | Proliferation | MDA-MB-231 | Cell viability | 46.6 µM | [7] |
| SB 203580 | Proliferation | MDA-MB-231 | Cell viability | 85.1 µM | [7] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the context in which these inhibitors are used, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SB 203580 and its Inactive Analog for Robust Control Experiments
For researchers in pharmacology, cell biology, and drug development, the specific and potent p38 MAPK inhibitor, SB 203580, is an invaluable tool for dissecting cellular signaling pathways. However, to ensure the validity of experimental findings, a proper negative control is crucial. This guide provides a comprehensive comparison of SB 203580 and its structurally similar but inactive analog, SB 202474, empowering researchers to design and interpret their experiments with confidence.
This guide details the comparative pharmacology of these two compounds, provides quantitative data on their activity, and offers detailed protocols for key experimental assays.
Unveiling the Specificity: SB 203580 vs. SB 202474
SB 203580 is a potent, cell-permeable pyridinyl imidazole compound that selectively inhibits the p38 mitogen-activated protein kinase (MAPK) pathway.[1] It specifically targets the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[2]
For rigorous experimental design, it is essential to employ a negative control that shares structural similarity with the active compound but lacks its inhibitory activity. SB 202474 serves as this critical control.[3][4] While structurally analogous to SB 203580, it does not inhibit p38 MAPK activity and is widely used to differentiate p38 MAPK-specific effects from off-target or non-specific cellular responses.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of SB 203580 and the lack thereof for SB 202474 against p38 MAPK isoforms.
| Compound | Target | IC50 | Activity |
| SB 203580 | p38α (SAPK2a) | 50 nM | Potent Inhibitor |
| p38β2 (SAPK2b) | 500 nM | Potent Inhibitor | |
| SB 202474 | p38 MAPK | Not Applicable | Inactive |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lack of an IC50 value for SB 202474 reflects its inability to inhibit p38 MAPK.
Visualizing the p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade and highlights the point of inhibition by SB 203580.
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.
Experimental Protocols
To differentiate the specific effects of p38 MAPK inhibition from non-specific actions, it is crucial to perform experiments with both SB 203580 and its inactive control, SB 202474. Below are detailed protocols for two key assays.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory effect of the compounds.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP or ATP (for non-radioactive assays)
-
SB 203580 and SB 202474 (dissolved in DMSO)
-
Phosphocellulose paper or appropriate assay plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α kinase, and the ATF-2 substrate.
-
Add SB 203580, SB 202474, or DMSO (vehicle control) at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or detect the phosphorylated substrate using an appropriate antibody in a non-radioactive format.
-
Compare the kinase activity in the presence of SB 203580 and SB 202474 to the vehicle control to determine the extent of inhibition.
Western Blot Analysis of p38 MAPK Activation
This method assesses the phosphorylation status of p38 MAPK and its downstream targets in a cellular context.
Materials:
-
Cell culture reagents
-
SB 203580 and SB 202474
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK-2 (Thr334), anti-total MAPKAPK-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with SB 203580, SB 202474, or DMSO for the desired time.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation, or cytokines) if required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of p38 MAPK and its downstream targets. Compare the effects of SB 203580 and SB 202474.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the effects of SB 203580 and SB 202474.
Caption: A generalized experimental workflow for comparative analysis.
By utilizing SB 202474 as a negative control in parallel with SB 203580, researchers can confidently attribute observed biological effects to the specific inhibition of the p38 MAPK pathway, thereby enhancing the reliability and impact of their research.
References
Validating p38 MAPK-Dependent Effects: A Comparative Guide to SB 203580 and its Inactive Sulfone Analog
For researchers in cellular signaling and drug discovery, unequivocally demonstrating that a biological effect is mediated by the p38 mitogen-activated protein kinase (MAPK) pathway is crucial. A widely adopted method involves the use of the selective inhibitor SB 203580. However, to rigorously confirm that the observed effects are not due to off-target activities of the inhibitor, a proper negative control is essential. This guide provides a comprehensive comparison of SB 203580 and its structurally similar but biologically inactive analog, SB 203580 sulfone, for the explicit purpose of confirming p38-dependent cellular events.
This guide will delve into the mechanisms of these compounds, present experimental data comparing their effects, and provide detailed protocols for their use in validating p38-dependent signaling.
The p38 MAPK Signaling Pathway and the Role of SB 203580
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a pivotal role in regulating a wide array of cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation. The activation of the p38 MAPK cascade involves a series of phosphorylation events, culminating in the activation of the p38 kinase, which in turn phosphorylates downstream transcription factors and other protein kinases.
SB 203580 is a pyridinyl imidazole compound that acts as a potent and selective inhibitor of the p38α and p38β isoforms. It functions by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. While SB 203580 is a valuable tool for probing p38 function, it is known to exhibit off-target effects, particularly at higher concentrations, which can complicate the interpretation of experimental results.
dot
Figure 1. Simplified p38 MAPK signaling pathway and the point of inhibition by SB 203580.
The Critical Role of a Negative Control: Introducing this compound
To definitively attribute a cellular response to the inhibition of p38 MAPK by SB 203580, it is imperative to use a negative control that is structurally analogous but lacks inhibitory activity against p38. This compound, a metabolite of SB 203580, serves as an ideal candidate for this purpose. While it shares the core structure of SB 203580, the oxidation of the sulfinyl group to a sulfone abrogates its ability to bind to the ATP pocket of p38 MAPK, rendering it inactive as a p38 inhibitor.
Comparative Analysis: SB 203580 vs. This compound
The key to validating p38-dependent effects lies in the differential activity of SB 203580 and its sulfone analog. The following table summarizes their known biochemical and cellular activities.
| Feature | SB 203580 | This compound |
| Mechanism of Action | ATP-competitive inhibitor of p38α and p38β MAPK | Inactive against p38 MAPK |
| p38 Kinase Inhibition (IC50) | ~50-100 nM for p38α | No significant inhibition |
| Effect on Downstream p38 Substrates | Inhibits phosphorylation | No effect on phosphorylation |
| Use in Cell-Based Assays | Active inhibitor of p38-mediated cellular responses | Negative control to rule out off-target effects |
Experimental Workflow for Confirming p38-Dependent Effects
The following workflow outlines the experimental steps to rigorously confirm that a cellular response is dependent on p38 MAPK activity using SB 203580 and this compound.
dot
Figure 2. Experimental workflow for confirming p38-dependent effects.
Detailed Experimental Protocols
Cell Treatment and Stimulation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentrations of SB 203580, this compound, or vehicle control (e.g., DMSO) for 1-2 hours. A typical concentration range for SB 203580 is 1-10 µM. Use the same concentration for this compound.
-
Stimulation: Add the stimulus (e.g., cytokine, stressor) to the cell culture medium and incubate for the desired time period to elicit the cellular response.
Western Blot Analysis of p38 Pathway Activation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated form of a known downstream target of p38 (e.g., phospho-MK2, phospho-ATF2) and total protein for the same target as a loading control. An antibody against total p38 can also be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpreting the Results
The expected outcome for a p38-dependent effect is a significant reduction in the cellular response and the phosphorylation of downstream targets in cells treated with SB 203580, while no such reduction is observed in cells treated with the vehicle or this compound.
dot
Figure 3. Logical relationship for interpreting experimental outcomes.
Alternative Approaches to Confirming p38-Dependency
While the use of SB 203580 and its inactive sulfone is a robust method, other techniques can provide complementary evidence for p38-dependent effects:
-
siRNA/shRNA-mediated knockdown: Silencing the expression of p38α or p38β can directly assess the involvement of these specific isoforms.
-
Expression of a drug-resistant p38 mutant: Transfecting cells with a mutant form of p38 that is insensitive to SB 203580 can rescue the inhibitory effect of the compound, confirming that the effect is on-target.
-
Use of structurally distinct p38 inhibitors: Employing other selective p38 inhibitors with different chemical scaffolds can help to rule out off-target effects specific to the pyridinyl imidazole class of compounds.
Conclusion
The rigorous validation of signaling pathway-dependent effects is a cornerstone of reliable cell biology research. The combined use of the potent p38 MAPK inhibitor, SB 203580, and its inactive analog, this compound, provides a powerful and straightforward approach to unequivocally demonstrate the involvement of the p38 pathway in a given cellular response. By following the experimental guidelines and principles of interpretation outlined in this guide, researchers can confidently dissect the intricate roles of p38 MAPK in health and disease.
comparative study of SB 203580 and its sulfone metabolite
A Comprehensive Comparative Analysis of SB 203580 and Its Sulfone Metabolite in the Context of p38 MAPK Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitors and their metabolic derivatives is paramount for accurate experimental design and interpretation. This guide provides a detailed comparative study of the well-known p38 MAPK inhibitor, SB 203580, and its sulfone metabolite.
Introduction to SB 203580 and the p38 MAPK Pathway
SB 203580 is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway is integral in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation. Dysregulation of the p38 MAPK pathway has been implicated in a host of diseases, including cancer and inflammatory disorders.
The p38 MAPK pathway operates through a three-tiered kinase cascade. It begins with the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6. These MAP2Ks then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF-2).
Comparative Biological Activity
While SB 203580 is a widely characterized inhibitor of p38 MAPK, its sulfone metabolite also exhibits biological activity. The following tables summarize the available quantitative data on the inhibitory potency of both compounds. It is important to note that the data is compiled from various sources and direct head-to-head comparisons in a single study are limited.
Table 1: Comparison of In Vitro Inhibitory Activity
| Compound | Target/Assay | IC50 |
| SB 203580 | p38α (SAPK2a) | 50 nM |
| p38β2 (SAPK2b) | 500 nM | |
| LPS-induced IL-1β & TNF-α production in human monocytes | ~600 nM | |
| SB 203580 Sulfone | IL-1 production in monocytes | 0.2 µM (200 nM) |
| CSAID binding proteins (CSBP) mediated stress response | 0.03 µM (30 nM) | |
| 5-Lipoxygenase (5-LO) | 24 µM |
Table 2: Cellular Activity Comparison
| Compound | Cell Line | Effect | Concentration |
| SB 203580 | THP-1 | Inhibition of LPS-induced cytokine synthesis | IC50 = 50-100 nM[1] |
| MDA-MB-231 | Cytotoxicity | IC50 = 85.1 µM[2] | |
| This compound | Monocytes | Inhibition of IL-1 production | IC50 = 0.2 µM |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro p38α Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified, active p38α MAPK using the substrate ATF-2.
Materials:
-
Recombinant active p38α MAPK
-
Recombinant ATF-2 protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
Test compounds (SB 203580, this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α kinase, and ATF-2 substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay for p38 MAPK Pathway Inhibition (Western Blot)
This method assesses the ability of the inhibitors to block the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK-2 or ATF-2, in a cellular context.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Test compounds (SB 203580, this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-MAPKAPK-2, anti-MAPKAPK-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a time known to induce p38 MAPK activation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation of the p38 MAPK substrate.
Visualizing the Molecular Interactions and Workflows
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for comparing p38 MAPK inhibitors.
References
Establishing a Baseline in Signaling Studies: A Comparative Guide to SB 203580 Sulfone and Other p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, establishing a reliable baseline is a critical first step in signaling studies. This guide provides an objective comparison of SB 203580 sulfone and other commonly used inhibitors of the p38 MAP kinase (MAPK) pathway, offering supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.
The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation, playing a significant role in processes such as cell cycle regulation, apoptosis, and cytokine production.[1] Dysregulation of this pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. Inhibitors of p38 MAPK are therefore essential tools for dissecting its function and evaluating its therapeutic potential.
This guide focuses on this compound, an analog of the widely used p38 MAPK inhibitor SB 203580, and compares its performance with other established alternatives.
At a Glance: Key Characteristics of p38 MAPK Inhibitors
To establish a baseline, it is crucial to understand the potency and selectivity of the inhibitor used. The following table summarizes the key characteristics of SB 203580 and its alternatives.
| Inhibitor | Chemical Class | Mechanism of Action | Primary Targets | Reported IC50 |
| SB 203580 | Pyridinyl imidazole | ATP-competitive | p38α, p38β | p38α: ~50 nM, p38β2: ~500 nM[2] |
| This compound | Pyridinyl imidazole | Analog of SB 203580 | p38 MAPK pathway | Inhibits IL-1 production (IC50: 0.2 µM)[3] |
| SB 202190 | Pyridinyl imidazole | ATP-competitive | p38α, p38β | p38α: ~50 nM, p38β: ~100 nM[4] |
| BIRB 796 (Doramapimod) | Diaryl urea | Allosteric | p38α, p38β, p38γ, p38δ | p38α: ~38 nM[5] |
| SB 239063 | Imidazole | ATP-competitive | p38α | 44 nM[6] |
| LY2228820 (Ralimetinib) | ATP-competitive | p38α, p38β | p38α: 5.3 nM, p38β: 3.2 nM[7] |
In-Depth Performance Comparison
The choice of a p38 MAPK inhibitor for establishing a baseline depends on the specific experimental context, including the cell type and the specific isoforms of p38 MAPK being investigated.
This compound is an analog of SB 203580.[3] While less characterized than its parent compound, it has been shown to inhibit interleukin-1 (IL-1) production in monocytes with an IC50 of 0.2 µM.[3] It also demonstrates inhibitory activity against 5-lipoxygenase (5-LO).[3] Its primary utility in establishing a baseline may be as a negative control or a comparator to SB 203580 to understand the structure-activity relationship.
SB 203580 is a first-generation, selective inhibitor of p38α and p38β MAPK.[2][6] It acts by competing with ATP for binding to the kinase domain. It is widely used in preclinical research to elucidate the role of the p38 MAPK pathway.[8] However, researchers should be aware of its potential off-target effects, especially at higher concentrations.
SB 202190 is another pyridinyl imidazole inhibitor with a similar profile to SB 203580, targeting p38α and p38β.[4] It is often used interchangeably with SB 203580.
BIRB 796 (Doramapimod) is a highly potent, allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[5] A key advantage of BIRB 796 is its ability to inhibit all four p38 MAPK isoforms (α, β, γ, and δ).[5]
SB 239063 is a second-generation, potent, and selective inhibitor of p38α MAPK.[6] Its improved selectivity profile makes it a valuable tool for studies focused specifically on the p38α isoform.
LY2228820 (Ralimetinib) is a potent inhibitor of both p38α and p38β isoforms and has been investigated in clinical trials.[7] Its high potency makes it suitable for studies requiring strong inhibition of these two isoforms.
Visualizing the Molecular Context
To understand how these inhibitors function, it is helpful to visualize the p38 MAPK signaling pathway and the experimental workflows used to assess their activity.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: General experimental workflow for comparing p38 MAPK inhibitors.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
In Vitro p38α MAPK Kinase Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF2 (recombinant protein) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well assay plates
-
Phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
Add 5 µL of diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of diluted p38α MAPK to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing ATF2 and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Coat a separate 96-well plate with a capture antibody for ATF2.
-
Transfer the reaction mixture to the coated plate and incubate to allow ATF2 to bind.
-
Wash the wells and add the primary antibody (Phospho-ATF2).
-
Incubate, wash, and then add the HRP-conjugated secondary antibody.
-
Incubate, wash, and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot for Phospho-p38 MAPK
This protocol assesses the ability of an inhibitor to block the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cells (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, LPS)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition.
Conclusion
Establishing a clear and reproducible baseline is fundamental to the success of any signaling study. The choice of a p38 MAPK inhibitor should be guided by a thorough understanding of its potency, selectivity, and mechanism of action. While SB 203580 remains a widely used tool, researchers now have access to a range of alternatives with improved selectivity and potency, such as BIRB 796 and SB 239063. This compound, as an analog of SB 203580, can serve as a useful comparator in structure-activity relationship studies. By carefully selecting the appropriate inhibitor and employing robust experimental protocols, researchers can confidently establish a reliable baseline for their investigations into the complex roles of the p38 MAPK signaling pathway.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 203580 - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of SB 203580 Sulfone: A Safety and Operations Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of SB 203580 sulfone, a compound utilized in p38 MAP kinase research. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Compound Information and Safety Data
Key Safety Information:
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2][3] |
| Aquatic Toxicity | May be toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[4] | Do not flush into surface water or sanitary sewer system.[4] |
| Personal Protection | To prevent exposure during handling. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed within a controlled laboratory setting.
Experimental Protocol: Chemical Waste Disposal for this compound
-
Personal Protective Equipment (PPE) Verification:
-
Before handling the compound, ensure that appropriate PPE is worn, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Containerization of Waste:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials. Place them in a sealable, chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled liquid waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] Rinse the container three times with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the safety data sheet to the disposal service.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SB 203580 Sulfone
Essential safety protocols and logistical plans are critical for the safe and effective use of SB 203580 sulfone, a potent p38 MAP kinase inhibitor analog, in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
Summary of Key Quantitative Data
For quick reference, the following table summarizes the essential quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆FN₃O₂S | [1] |
| Molecular Weight | 393.43 g/mol | [1] |
| CAS Number | 152121-46-5 | [1] |
| Appearance | Solid | [2] |
| Solubility | DMSO: 50 mg/mL | [2] |
| Melting Point | 144-146 °C | [2] |
| IC₅₀ (IL-1 production in monocytes) | 0.2 µM | [1] |
| IC₅₀ (CSBP mediated stress response) | 0.03 µM | [1] |
Operational Plan: From Receipt to Application
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps.
Step-by-Step Handling Protocol
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Follow your institution's hazardous material spill protocol.
-
Verify that the product received matches the order specifications.
2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
3. Personal Protective Equipment (PPE):
-
Always handle this compound within a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Consider double-gloving for added protection.
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator is required.
4. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to prevent inhalation of the solid powder.
-
Use a dedicated and calibrated analytical balance.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.
-
Ensure the solution is homogenous before use. Gentle vortexing may be applied.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date, and user's initials.
5. Experimental Use:
-
When using the compound in experiments, maintain all recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Work in a well-ventilated area.
Disposal Plan: Managing and Disposing of Waste
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused compound, contaminated solutions, pipette tips, and PPE, must be treated as hazardous waste.
-
Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Place contaminated items such as gloves, weighing paper, and plasticware into a designated hazardous waste container.
-
Ensure the container is properly sealed before removal from the laboratory.
3. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated, sealed, and chemically resistant waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
4. Decontamination:
-
Clean all work surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Understanding the Mechanism: The p38 MAPK Signaling Pathway
This compound is an analog of SB 203580, a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1] The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other external stimuli.[3][4][5][6][7] Understanding this pathway provides context for the compound's application in research.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while prioritizing a culture of safety.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assaygenie.com [assaygenie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
